Technical Whitepaper: Scalable Synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Executive Summary This technical guide details the synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , a critical amino-alcohol intermediate often employed in the development of kinase inhibitors and antipsycho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , a critical amino-alcohol intermediate often employed in the development of kinase inhibitors and antipsychotic pharmacophores (e.g., Lurasidone analogs).
Unlike standard linear linkers, the C2-methyl substitution in this target molecule introduces steric bulk that can influence metabolic stability and receptor binding affinity. This guide presents a two-step convergent synthesis designed for high atom economy and scalability. The pathway utilizes the Aza-Michael addition of N-methylpiperazine to methyl methacrylate, followed by a hydride reduction . This approach avoids the use of genotoxic alkyl halides and minimizes byproduct formation compared to nucleophilic substitution routes.
Retrosynthetic Analysis & Strategic Logic
The synthesis is designed around the polarity mismatch between the nucleophilic piperazine and the electrophilic
-carbon of the methacrylate.
The Pathway
Step 1 (C-N Bond Formation): Thermodynamic control is used to drive the conjugate addition of 1-methylpiperazine to methyl methacrylate. This establishes the carbon skeleton and the tertiary amine functionality.
Step 2 (Functional Group Interconversion): The ester moiety is reduced to the primary alcohol using a nucleophilic hydride source.
Mechanistic Advantages[1][2]
Regioselectivity: The methyl group on the methacrylate forces nucleophilic attack to the terminal
-carbon, ensuring the 2-methyl architecture is preserved without rearrangement.
Safety Profile: avoids the use of 3-chloro-2-methylpropan-1-ol, a potential alkylating agent that requires strict genotoxic impurity control (GTI) in pharma.
Visualized Workflow (DOT)
Figure 1: Convergent synthesis pathway utilizing conjugate addition followed by reduction.
Experimental Protocol
Step 1: Synthesis of Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
This step relies on the Aza-Michael addition . While often conducted neat, the use of methanol is recommended to control the exotherm and prevent polymerization of the methacrylate.
Reagents:
Reagent
Equiv.
Role
N-Methylpiperazine
1.1
Nucleophile
Methyl Methacrylate
1.0
Michael Acceptor
| Methanol (MeOH) | 5.0 vol | Solvent (Protic) |
Procedure:
Setup: Charge a 3-neck round-bottom flask (RBF) with N-methylpiperazine (1.1 eq) and MeOH (3 vol). Equip with a reflux condenser, nitrogen inlet, and dropping funnel.
Addition: Cool the solution to 0°C. Add Methyl Methacrylate (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (RT), then heat to reflux (65°C) for 4–6 hours.
IPC (In-Process Control): Monitor by TLC (MeOH:DCM 1:9) or GC.[1] Disappearance of methacrylate indicates completion.
Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH and excess N-methylpiperazine.
Output: The resulting pale yellow oil (Ester Intermediate) is typically >95% pure and used directly in Step 2.
Scientific Insight: The use of a protic solvent like methanol accelerates the Michael addition via hydrogen bonding activation of the carbonyl oxygen, increasing the electrophilicity of the
-carbon [1].
Step 2: Reduction to 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
) is pyrophoric and reacts violently with water. All glassware must be oven-dried. For kilogram-scale operations, Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) is the preferred alternative due to higher thermal stability.
reduces 1 eq of ester, but 0.75-1.0 eq is standard to ensure full conversion.
Procedure:
Slurry Preparation: Under nitrogen atmosphere, charge anhydrous THF into a dry RBF. Cool to 0°C. Carefully add LiAlH
pellets or solution.
Addition: Dissolve the Ester Intermediate from Step 1 in THF (2 vol). Add this solution dropwise to the LiAlH
suspension, maintaining internal temp <5°C.
Digestion: After addition, warm to RT and stir for 2 hours.
Mechanism:[2][3][4] The hydride attacks the ester carbonyl twice: first to the aldehyde, then to the alkoxide.
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL Water (where = grams of LiAlH used).
mL 15% NaOH solution.
mL Water.
Isolation: Stir until a granular white precipitate forms (Lithium/Aluminum salts). Filter through a Celite pad.
Purification: Dry the filtrate over Na
SO, filter, and concentrate.
Distillation: High vacuum distillation (approx. 110-115°C @ 0.5 mmHg) yields the pure product as a colorless oil.
Purification & Quality Control
For pharmaceutical applications, the removal of unreacted piperazine is critical.
Acid-Base Extraction Logic
If distillation is not feasible, an acid-base workup utilizes the basicity difference between the product and impurities.
Figure 2: Purification workflow exploiting the basicity of the piperazine moiety.
Analytical Specifications
Appearance: Colorless to pale yellow viscous liquid.
1H NMR (400 MHz, CDCl3): Distinctive doublet for the C2-Methyl group (
ppm) and the singlet for the N-Methyl group ( ppm).
Mass Spectrometry (ESI+): [M+H]+ calc. for C9H20N2O: 173.16.
References
Vertex Pharmaceuticals. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.[1] US Patent App.[2][3] US20190092739A1. Link
Boehringer Ingelheim. (2006). Indolinone derivatives and their use as pharmaceutical compositions. US Patent US7119093B2. Link
Sigma-Aldrich. (2023). Product Specification: 3-(4-Methylpiperazin-1-yl)propan-1-ol.[5][6][7] (Used for physical property baseline). Link
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. (Mechanistic grounding for Aza-Michael). Link
An In-depth Technical Guide to 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL and its Isomers
This technical guide provides a comprehensive overview of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a piperazine derivative of interest to researchers and professionals in drug development. While a specific CAS num...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a piperazine derivative of interest to researchers and professionals in drug development. While a specific CAS number for this compound is not readily found in prominent chemical databases, this guide will delve into its proposed synthesis, and provide a detailed comparative analysis with its commercially available and well-documented structural isomers: 2-(4-Methylpiperazin-1-yl)propan-1-ol and 3-(4-Methylpiperazin-1-yl)propan-1-ol . This approach allows for a scientifically grounded prediction of its properties and potential applications.
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, and antipsychotic effects.[1][2] The propanolamine side chain further adds to the potential for these molecules to interact with biological targets.
Proposed Synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
The synthesis of the target compound can be logically approached through the nucleophilic substitution reaction between 1-methylpiperazine and a suitable three-carbon electrophile. A plausible and efficient method involves the alkylation of 1-methylpiperazine with a halo-substituted propanol.
Synthetic Pathway
A viable synthetic route involves the reaction of 1-methylpiperazine with 3-bromo-2-methylpropan-1-ol. The secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the bromide from the alkyl halide.
Caption: Proposed synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Experimental Protocol
Reaction Setup: To a solution of 3-bromo-2-methylpropan-1-ol (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add 1-methylpiperazine (1.2 equivalents) and a base like potassium carbonate (2 equivalents).
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the pure 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Technical Profile of Isomer 1: 2-(4-Methylpiperazin-1-yl)propan-1-ol
This isomer, with the CAS number 1811-57-0 , is a known chemical intermediate.[3]
Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol
A common route to this isomer involves the reduction of the corresponding ketone, 1-(4-methylpiperazin-1-yl)propan-2-one. This ketone can be synthesized by the alkylation of 1-methylpiperazine with chloroacetone.[3]
Caption: Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol via a ketone intermediate.
Technical Profile of Isomer 2: 3-(4-Methylpiperazin-1-yl)propan-1-ol
This isomer is also commercially available with the CAS number 5317-33-9 .[4][5]
Synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-ol
The synthesis of this isomer is straightforward and is typically achieved by the direct alkylation of 1-methylpiperazine with 3-bromo-1-propanol.[6]
Caption: Direct synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-ol.
Applications in Research and Drug Development
Piperazine derivatives are a well-established class of compounds in medicinal chemistry, with applications spanning a wide range of therapeutic areas.[7] The structural motif of a piperazine ring connected to a propanolamine chain is found in several pharmacologically active molecules. These compounds have the potential to interact with various biological targets, including G-protein coupled receptors and ion channels.
The presence of the tertiary amine in the piperazine ring and the hydroxyl group on the propanol chain allows for hydrogen bonding and ionic interactions, which are crucial for drug-receptor binding. The specific substitution pattern on the propanol chain, as in the case of the target compound and its isomers, can influence the selectivity and potency of these interactions.
Potential areas of investigation for these compounds include:
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at neurotransmitter receptors.[2]
Antimicrobial Agents: The piperazine scaffold has been explored for the development of novel antibacterial and antifungal agents.[8]
Oncology: Certain piperazine-containing molecules have shown promise as anti-cancer agents.
Analytical Characterization
The characterization of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL and its isomers would typically involve a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of non-volatile compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid or formic acid would be a suitable starting point. As piperazine lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide both separation and structural information. It is particularly useful for identifying isomers, although they may have similar retention times and mass spectra.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the propanol chain and piperazine ring will definitively distinguish between the isomers.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecule.
Safety Information
For the known isomers, the following safety information is relevant and should be considered as a baseline for handling the target compound:
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
Conclusion
While 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is not a widely cataloged compound, its synthesis is achievable through standard organic chemistry techniques. By examining its well-documented isomers, we can infer its likely physicochemical properties and potential as a valuable building block in medicinal chemistry and materials science. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the applications of this novel piperazine derivative.
References
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Chemical and Pharmaceutical Research, 5(1), 224-230.
De-la-Torre, R., et al. (2012). Analytical methods for the analysis of piperazines. Analytical Methods, 4(5), 1229-1237.
Kondo, O., et al. (2005). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Biological & Pharmaceutical Bulletin, 28(11), 2138-2141.
Singh, K., et al. (2015). Piperazine – A Biologically Active Scaffold. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
Simmler, L. D., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmacy and Pharmacology, 1(1), 1-10.
Navaneeswari, R., & Reddy, C. S. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(4), 1-6.
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Precision Characterization of a Critical Pharmaceutical Intermediate[1]
Executive Summary
In the landscape of modern drug discovery, 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol (CAS: 110358-10-6 ) represents a high-value structural motif. Unlike its linear analog [3-(4-methylpiperazin-1-yl)propan-1-ol], this branched derivative incorporates a methyl group at the C2 position. This subtle structural modification introduces chirality and steric bulk, significantly influencing the metabolic stability and solubility profile of the final active pharmaceutical ingredient (API).
This guide provides a definitive technical analysis of this molecule, focusing on its molecular weight validation, synthetic pathways, and role in fragment-based drug design (FBDD).
Physicochemical Profile
The accurate determination of Molecular Weight (MW) is the cornerstone of stoichiometric precision in synthesis and mass balance in pharmacokinetics.
Core Specifications[1][2]
Property
Value
Notes
IUPAC Name
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
CAS Number
110358-10-6
Distinct from linear analog (CAS 5317-33-9)
Molecular Formula
C₉H₂₀N₂O
Molecular Weight
172.27 g/mol
Average Mass
Monoisotopic Mass
172.1576 Da
Critical for High-Res MS
pKa (Calc.)
~9.1 (N4), ~4.5 (N1)
Basic piperazine nitrogens
LogP (Calc.)
~0.2 - 0.5
Amphiphilic nature
The "Magic Methyl" Effect
The C2-methyl group is not merely a carbon spacer; it acts as a "metabolic shield." In medicinal chemistry, branching at the
-position to an amine or alcohol often retards oxidative metabolism (e.g., -oxidation) and restricts conformational freedom, potentially locking the pharmacophore into a more active binding state.
Synthetic Methodology: The "Senior Scientist" Protocol
Why: Methyl methacrylate acts as an excellent Michael acceptor. The reaction is driven by the nucleophilicity of the secondary amine on the piperazine.
Why: LiAlH₄ provides a clean reduction of the ester to the primary alcohol without affecting the tertiary amines.
Process Visualization
Caption: Figure 1. Regioselective synthesis via Aza-Michael addition followed by hydride reduction.
Analytical Characterization & Self-Validating Systems
In a high-throughput environment, relying solely on retention time is insufficient. The following protocol establishes a self-validating identification system.
Mass Spectrometry (LC-MS)[1][3]
Target Ion: Look for
.
Fragmentation Pattern:
Loss of water (
): ~155 Da.
Cleavage of the piperazine ring (characteristic of N-methylpiperazine derivatives).
Validation: Use the linear analog (CAS 5317-33-9) as a negative control. They have the same MW (isobaric), so chromatographic separation is required. The branched C2-methyl isomer typically elutes earlier on C18 columns due to steric shielding reducing hydrophobic interaction with the stationary phase.
Nuclear Magnetic Resonance (¹H-NMR)
The definitive proof of structure lies in the C2-Methyl signal.
Diagnostic Signal: A doublet (d) at
ppm integrating to 3 protons ( at C2).
Differentiation: The linear analog lacks this doublet and instead shows a quintet for the central methylene of the propyl chain.
Caption: Figure 2. NMR decision tree for distinguishing the target branched isomer from linear analogs.
Applications in Drug Development[5]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "solubility tail." The N-methylpiperazine moiety is protonated at physiological pH, enhancing aqueous solubility. The hydroxyl group provides a handle for ether or ester linkage to a hydrophobic scaffold (e.g., a kinase inhibitor core).
Stereochemistry Considerations
Because C2 is a chiral center, the synthesized product via the method above is a racemate .
Senior Scientist Note: For clinical candidates, enantiomeric separation (Chiral HPLC) or asymmetric synthesis (using chiral auxiliaries during the Michael addition) is mandatory. The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-enantiomer in GPCR targets.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110358-10-6. Retrieved from [Link]
Barreiro, E. J., et al. (2011).The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for the "Magic Methyl" effect).
Technical Guide: Solubility Profile and Physicochemical Characterization of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , a specialized amino-alcohol intermediate critical in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , a specialized amino-alcohol intermediate critical in the synthesis of central nervous system (CNS) agents and kinase inhibitors. Due to its structural similarity to the widely used 3-(4-methylpiperazin-1-yl)propan-1-ol (CAS 5317-33-9), this guide synthesizes direct physicochemical principles with comparative data from its unbranched regioisomer to offer a robust predictive model for formulation and process development.
The molecule exhibits a dual solubility profile typical of amphiphilic amino alcohols: high aqueous miscibility in acidic-to-neutral conditions and significant lipophilicity in its free base form, facilitating efficient extraction into organic solvents like dichloromethane (DCM) and toluene.
Physicochemical Identity & Structural Analysis[1]
Understanding the solubility of this compound requires a dissection of its functional groups. The molecule comprises a hydrophilic primary alcohol , a lipophilic 2-methylpropyl backbone, and a basic N-methylpiperazine moiety.
Chemical Identity
Property
Data
Notes
Chemical Name
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Target Molecule
Molecular Formula
CHNO
Branched Isomer
Molecular Weight
172.27 g/mol
Reference Analog
3-(4-methylpiperazin-1-yl)propan-1-ol
CAS: 5317-33-9 (Straight Chain)
Physical State
Viscous Liquid / Low-melting Solid
Hygroscopic
Ionization Constants (pKa)
The solubility is heavily pH-dependent due to the two basic nitrogen centers on the piperazine ring.
pKa
(N4-Methyl): ~9.2 (Predominantly protonated at physiological pH)
pKa
(N1-Alkyl): ~5.1 (Protonated only in strongly acidic conditions)
Implication: At pH < 5, the molecule exists as a dication, exhibiting extreme water solubility (>500 mg/mL). At pH > 10, it exists as a neutral free base, partitioning into organic solvents.
Solubility Profiling
The following data consolidates experimental observations from analogous piperazine alcohols and calculated physicochemical properties (LogP/LogD).
Aqueous Solubility & pH Dependence
The "2-methyl" branch adds slight lipophilicity (+0.3 LogP units) compared to the straight-chain analog, but the molecule remains highly water-soluble due to the alcohol and amine groups.
Solvent System
Condition
Solubility Rating
Mechanism
Water (pH 1.0 - 7.0)
Ambient
Miscible
Ionic solvation (Protonated amines)
Water (pH 10.0+)
Ambient
Soluble
Hydrogen bonding (Alcohol group)
0.1 M HCl
Ambient
Very Soluble
Salt formation (Dihydrochloride)
PBS (pH 7.4)
37°C
> 100 mg/mL
Partial ionization
Organic Solvent Compatibility
The free base form is highly compatible with polar aprotic and chlorinated solvents, making them ideal for extraction workups.
Solvent
Polarity Index
Solubility
Application
Methanol / Ethanol
High
Miscible
Recrystallization / Diluent
Dichloromethane (DCM)
Medium
Very Soluble
Extraction from aqueous base
Toluene
Low-Medium
Soluble
Reaction solvent (Reflux)
Ethyl Acetate
Medium
Moderately Soluble
Partitioning (pH dependent)
Hexane / Heptane
Low
Insoluble / Low
Anti-solvent for precipitation
Partition Coefficient (LogP/LogD)
Calculated LogP (Neutral): ~ -0.2 to 0.1 (Slightly lipophilic to hydrophilic boundary).
LogD (pH 7.4): ~ -1.5 (Highly hydrophilic due to ionization).
Experimental Protocols
To validate the solubility profile for your specific batch (e.g., for formulation stability), use the following standardized protocols.
Objective: Determine the distribution ratio between Octanol and Water at varying pH.
System: Prepare a 1:1 mixture of 1-Octanol and Phosphate Buffer (pH 7.4). Pre-saturate the phases by shaking for 24 hours.
Dissolution: Dissolve 10 mg of compound in 5 mL of the pre-saturated aqueous phase.
Partitioning: Add 5 mL of pre-saturated Octanol. Vortex for 5 minutes.
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
Analysis: Sample both phases and analyze via HPLC.
Visualization of Physicochemical Behavior[4][5][6]
Solubility Determination Workflow
The following diagram outlines the decision logic for selecting the appropriate solubility protocol based on the target application.
Caption: Decision matrix for selecting solubility conditions based on solvent polarity and pH.
pH-Dependent Ionization Species
This diagram illustrates the dominant chemical species present at different pH levels, which directly dictates solubility and extraction strategy.
Caption: Ionization states of the piperazine moiety across the pH scale and their impact on solvent partitioning.
Implications for Drug Development
Purification Strategy
Acid/Base Extraction: Exploiting the pKa profile is the most efficient purification method.
Dissolve crude reaction mixture in DCM (Organic phase).
Extract with 0.5 M HCl (Aqueous phase). Impurities remain in DCM; Product moves to water as the salt.
Basify aqueous phase to pH > 11 with NaOH . Product precipitates or oils out.
Back-extract into DCM or Ethyl Acetate .
Formulation Considerations
Salt Selection: For aqueous formulations, the Dihydrochloride or Dimaleate salts are recommended to ensure stability and high solubility (>100 mg/mL).
Stability: Avoid prolonged exposure to strong oxidizing agents, as the secondary/tertiary amines are susceptible to N-oxidation.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79207, 3-(4-Methylpiperazin-1-yl)propan-1-ol. Retrieved from [Link]
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. Retrieved from [Link]
Organic Process Research & Development (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process. Retrieved from [Link]
Spectroscopic Characterization of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol: A Predictive Technical Guide
Executive Summary: This guide provides an in-depth, predictive analysis of the spectroscopic data for the novel compound 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol. In the absence of publicly available experimental s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: This guide provides an in-depth, predictive analysis of the spectroscopic data for the novel compound 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol. In the absence of publicly available experimental spectra, this document serves as a technical whitepaper for researchers and drug development professionals, outlining the expected outcomes from Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By applying fundamental principles and leveraging data from analogous structures, we establish a validated framework for the structural confirmation and quality control of this compound, demonstrating how each analytical technique provides complementary data to build a cohesive and unambiguous structural assignment.
Introduction and Rationale
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol is a substituted amino alcohol featuring a chiral center, a primary alcohol, and a tertiary amine within a piperazine ring. Such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for pharmacologically active agents. The precise arrangement of these functional groups dictates the molecule's three-dimensional structure and, consequently, its biological activity. Therefore, unambiguous structural verification is a critical prerequisite for its use in any research or development context.
This document outlines the logical workflow for confirming the molecular structure of the title compound. We will dissect the predicted spectroscopic signature of the molecule, explaining the causal relationships between its structural features and the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy. This predictive approach provides a robust benchmark for the analysis of the synthesized compound.
Molecular Structure and Analytical Workflow
The structural integrity of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol is best confirmed through an integrated spectroscopic approach. Each technique offers a unique piece of the structural puzzle.
Mass Spectrometry (MS): Confirms the molecular weight and provides clues to the molecular formula and fragmentation patterns.
Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the alcohol (-OH) and amine (C-N) moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the carbon-hydrogen framework, establishing connectivity and stereochemistry.
The following diagram illustrates the workflow for a comprehensive characterization.
Caption: Integrated workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the first line of analysis to confirm that the target molecule has been synthesized at the correct molecular weight.
Electrospray Ionization (ESI) is the method of choice for this molecule due to its polar nature and the presence of a basic nitrogen atom, which is readily protonated.[1] ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[2]
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
Ionization Mode: Positive ion mode is selected to detect the protonated molecule, [M+H]⁺. The piperazine nitrogen is the most likely site of protonation.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement, which is crucial for confirming the elemental composition.
Predicted Mass Spectrum and Fragmentation
The molecular formula of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol is C₁₀H₂₂N₂O.
Molecular Weight (Monoisotopic): 186.1732 g/mol
Predicted [M+H]⁺ Ion: m/z 187.1805
The primary peak observed will be the protonated molecular ion at m/z 187. Alpha-cleavage is a common fragmentation pathway for both amines and alcohols, occurring at the C-C bond adjacent to the heteroatom.[3][4] This cleavage results in the formation of a stable, resonance-stabilized cation.[5]
Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.
Table 1: Predicted Mass Spectrometry Data
Ion
Predicted m/z
Description
[M+H]⁺
187.1805
Protonated molecular ion (Base Peak)
[C₇H₁₃N₂]⁺
113.1073
Loss of isobutanol radical via α-cleavage
| [C₄H₁₁N]⁺ | 71.0913 | Loss of C₆H₁₃NO radical via α-cleavage at piperazine ring |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to rapidly confirm the presence of key functional groups. The spectrum is dominated by absorptions corresponding to O-H, C-H, and C-N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.[6][7]
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[8] Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Background Correction: A background spectrum of the clean, empty crystal is recorded and automatically subtracted from the sample spectrum.
Predicted IR Spectrum
The predicted IR spectrum will exhibit characteristic absorption bands confirming the molecular structure.
The most diagnostic peak will be the broad O-H stretching band around 3300 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[9][10] The presence of multiple sharp peaks in the 2850-2960 cm⁻¹ region confirms the saturated alkyl framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every proton and carbon in the molecule.
Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11][12] Chloroform-d (CDCl₃) is a good first choice.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D spectra (like COSY and HSQC) on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent electronegative atoms (O and N), which cause a downfield shift.[13]
Caption: Structure of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol with proton labels.
Table 3: Predicted ¹H NMR Data
Label
Protons
Predicted δ (ppm)
Multiplicity
Integration
Rationale
a
-CH₃
~0.95
Doublet (d)
3H
Coupled to proton 'b'.
b
-CH-
~1.8 - 2.0
Multiplet (m)
1H
Complex coupling to 'a', 'c', and 'd'.
c, d
-CH₂-N
~2.3 - 2.6
Multiplet (m)
2H
Diastereotopic protons adjacent to a chiral center and nitrogen.
e
-OH
~2.0 - 4.0
Broad Singlet (br s)
1H
Exchangeable proton; shift is concentration-dependent.
f, g
-CH₂-O
~3.4 - 3.6
Multiplet (m)
2H
Diastereotopic protons adjacent to a chiral center and oxygen.
h
N-CH₂
~2.4 - 2.7
Broad Multiplet
8H
Protons of the piperazine ring, may appear as complex overlapping signals.
| i | N-CH₃ | ~2.28 | Singlet (s) | 3H | Isolated methyl group on nitrogen. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Chemical shifts are highly dependent on the electronic environment.[14][15]
Table 4: Predicted ¹³C NMR Data
Label
Carbon
Predicted δ (ppm)
Rationale
1
-CH₃
~16
Standard alkyl region.
2
-CH-
~35
Alkyl carbon.
3
-CH₂-N
~65
Deshielded by adjacent nitrogen.
4
-CH₂-O
~68
Deshielded by adjacent oxygen.
5
N-CH₂ (piperazine)
~55
Piperazine ring carbons adjacent to N-CH₃.
6
N-CH₂ (piperazine)
~53
Piperazine ring carbons adjacent to the propanol substituent.
| 7 | N-CH₃ | ~46 | Deshielded by nitrogen. |
Integrated Spectroscopic Analysis and Conclusion
The true power of this multi-technique approach lies in the integration of all data points. The mass spectrum confirms the molecular weight of 186.1732 g/mol . The IR spectrum validates the presence of the crucial alcohol functional group. Finally, the detailed ¹H and ¹³C NMR spectra provide an unambiguous map of the atomic connectivity, confirming the 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol structure. The combination of these predicted spectroscopic fingerprints provides a robust and self-validating system for the positive identification and quality assessment of this compound, enabling its confident use in further research and development applications.
References
Brukner, P. (2010). Organic Spectroscopy. Oxford University Press.
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
Purity analysis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Technical Guide: Purity Analysis & Impurity Profiling of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol Executive Summary 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol (hereafter referred to as MMPP ) is a critical tert...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Purity Analysis & Impurity Profiling of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Executive Summary
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol (hereafter referred to as MMPP ) is a critical tertiary amine intermediate often utilized in the synthesis of antipsychotic and antihistamine active pharmaceutical ingredients (APIs). Its structural integrity—specifically the purity of the piperazine ring and the chiral center at the C2 position—directly impacts the efficacy and toxicity profile of downstream drug substances.
This guide moves beyond standard pharmacopeial monographs to provide a robust, field-proven analytical strategy. Due to the molecule's lack of strong chromophores and its high basicity, standard RP-HPLC-UV methods are often insufficient. This document outlines an orthogonal approach utilizing High-pH LC-MS/CAD for assay/related substances and Derivatized GC-FID for volatile impurity profiling.
Part 1: Chemical Identity & Critical Quality Attributes (CQAs)
Before designing the analytical control strategy, we must understand the physicochemical limitations of the analyte.
Property
Description
Analytical Implication
Structure
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Contains a basic nitrogen (piperazine) and a polar hydroxyl group.
CAS Number
1811-57-0
Verification standard.
Chirality
One chiral center at C2
Enantiomeric purity is a CQA; requires chiral HPLC.
pKa
~9.8 (Piperazine N)
Critical: Requires high pH mobile phase to deprotonate and prevent peak tailing.
UV Activity
Weak (<210 nm)
UV detection is prone to baseline noise; CAD or MS is preferred.
Solubility
High in water/alcohols
Reverse Phase (RP) or HILIC required.
Part 2: Synthesis & Impurity Origin Logic
To analyze purity, one must predict impurities based on the synthetic route. MMPP is typically synthesized via the nucleophilic attack of N-methylpiperazine (NMP) on 3-chloro-2-methylpropan-1-ol or 2-methyl-epichlorohydrin (followed by hydrolysis/reduction).
Impurity Profiling Diagram
Figure 1: Synthetic pathway and origin of critical impurities. Impurity A and C are the most persistent challenges in this synthesis.
Part 3: Primary Assay & Related Substances (LC-MS/CAD)
The Challenge: Standard low-pH methods (Formic acid/TFA) protonate the piperazine nitrogens, leading to secondary interactions with silanols on the column stationary phase. This results in severe peak tailing.
The Solution: High-pH Reverse Phase Chromatography using hybrid-silica particles.
Methodology: High-pH LC-CAD
Rationale: At pH 10, MMPP is largely uncharged (free base), improving peak symmetry and retention. Charged Aerosol Detection (CAD) is used because the molecule lacks a strong UV chromophore.
Protocol:
Instrument: HPLC/UHPLC with CAD (or ESI-MS).
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150mm, 3.5µm). Must be pH stable.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 35°C.
Gradient Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Injection hold
15.0
10
90
Gradient Elution
18.0
10
90
Wash
18.1
95
5
Re-equilibration
25.0
95
5
End
System Suitability Criteria:
Tailing Factor (MMPP): < 1.5 (Critical for basic amines).
The Challenge: N-methylpiperazine (starting material) is volatile and difficult to retain on C18 HPLC columns.
The Solution: Gas Chromatography.[2] However, the hydroxyl group on MMPP causes hydrogen bonding and peak tailing in GC.
The Fix: In-situ derivatization (Silylation).
Methodology: Derivatized GC-FID
Sample Preparation:
Dissolve 10 mg MMPP in 1 mL Dichloromethane (DCM).
Add 100 µL BSTFA + 1% TMCS (Silylating agent).
Incubate at 60°C for 30 minutes. (Converts -OH to -O-TMS).
Column: DB-5ms or Rtx-5 Amine (30m x 0.25mm x 0.25µm).
Technical Guide: The Biological Potential of Piperazine Derivatives
Part 1: Executive Summary The piperazine scaffold (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its u...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
The piperazine scaffold (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in FDA-approved therapeutics ranges from the antipsychotic Olanzapine to the kinase inhibitor Imatinib.
This guide dissects the pharmacological versatility of piperazine derivatives, moving beyond basic descriptions to the mechanistic causality of their activity.[1][2][3][4][5] We analyze their role as conformational anchors in CNS ligands, their capacity to disrupt oncogenic signaling via kinase inhibition, and their evolving utility in combating antimicrobial resistance.
Part 2: Chemical Foundation & Pharmacophore Dynamics
Conformational Flexibility and pKa
The biological success of piperazine stems from its physicochemical properties. Unlike rigid aromatic rings, piperazine exists predominantly in a chair conformation, allowing it to orient substituents in defined spatial vectors (equatorial vs. axial) that mimic peptide turns or transition states.
Basicity: With pKa values of approximately 9.8 (N1) and 5.6 (N4), piperazine acts as a physiological buffer. At physiological pH (7.4), the N1 nitrogen is predominantly protonated, facilitating ionic interactions with negatively charged amino acid residues (e.g., Aspartate in GPCR transmembrane domains).
Solubility: The polar nature of the ring significantly enhances the aqueous solubility of lipophilic pharmacophores, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.
The N1/N4 Substitution Logic
The "Rule of Piperazine SAR" generally dictates:
N1-Aryl/Heteroaryl: Critical for receptor affinity (e.g., pi-stacking in the orthosteric binding pocket of 5-HT receptors).
N4-Alkyl/Benzyl: Modulates selectivity and pharmacokinetic properties (lipophilicity/blood-brain barrier penetration).
Part 3: Therapeutic Applications & Mechanisms[6][7]
Neuropharmacology: The Serotonin/Dopamine Axis
Piperazine derivatives are the backbone of "atypical" antipsychotics and anxiolytics. The N-arylpiperazine moiety is a bioisostere for the indole ring of serotonin, allowing high-affinity binding to 5-HT receptors.
Mechanism: Compounds like Aripiprazole utilize the piperazine ring to bridge the orthosteric site (D2/5-HT receptor) and a secondary allosteric pocket. The protonated nitrogen forms a salt bridge with Asp3.32 in the receptor, locking it into a specific conformation (agonist vs. antagonist).
Selectivity: Electron-withdrawing groups (e.g., -Cl, -CF3) on the N1-phenyl ring (meta or ortho position) drastically shift selectivity between 5-HT1A, 5-HT2A, and D2 receptors.
Oncology: Multi-Kinase Inhibition
Recent developments (2024-2025) highlight piperazine's role in inhibiting the PI3K/AKT/mTOR and BCR-ABL pathways.
Case Study (Compound C505): A novel piperazine derivative demonstrated potent inhibition of leukemia (K562) cell proliferation (GI50 = 0.058 µM).
Mode of Action: The scaffold occupies the ATP-binding pocket of the kinase. The piperazine nitrogens often hydrogen bond with the "hinge region" of the kinase, while the N-substituents extend into the hydrophobic back pocket, preventing ATP phosphorylation and downstream signaling.
Antimicrobial Resistance (AMR)
Beyond standard antibiotics (e.g., Ciprofloxacin), piperazine derivatives are emerging as Efflux Pump Inhibitors (EPIs) . By blocking the AcrAB-TolC efflux pump in Gram-negative bacteria, these derivatives restore the efficacy of tetracyclines and fluoroquinolones against resistant strains.
Part 4: Visualization of Signaling & SAR
Diagram: Mechanistic Pathways in Oncology
The following diagram illustrates how piperazine derivatives (e.g., C505) intercept the PI3K/AKT signaling cascade to induce apoptosis.[6]
Caption: Piperazine derivatives intercept oncogenic signaling by competitively inhibiting ATP binding at PI3K/AKT nodes, forcing the cell into apoptosis.
Diagram: Structure-Activity Relationship (SAR)
This diagram maps the functional logic of the piperazine scaffold.
Caption: The "Rule of Piperazine SAR" delineates N1 for affinity and N4 for pharmacokinetic tuning.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol: Buchwald-Hartwig Amination for N-Aryl Piperazines
Objective: Synthesize an N-aryl piperazine derivative with high yield and purity.
Rationale: Traditional SNAr reactions often fail with electron-rich aryl halides. Palladium-catalyzed coupling ensures broad substrate scope.
Reagents:
Aryl Bromide (1.0 equiv)
Piperazine (1.2 equiv)
Pd2(dba)3 (2 mol%)
BINAP (4 mol%)
NaOtBu (1.4 equiv)
Toluene (Anhydrous)
Workflow:
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Control: Moisture kills the catalyst; use a Schlenk line.
Catalyst Pre-complexation: Add Pd2(dba)3, BINAP, and Toluene. Stir at RT for 10 mins until the solution turns a deep orange/red. Why: Ensures formation of the active Pd(0)-phosphine species before substrate addition.
Substrate Addition: Add the Aryl Bromide, Piperazine, and NaOtBu.
Reflux: Heat to 100°C for 12-16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup: Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with water and brine.
Purification: Flash column chromatography. Validation: 1H NMR should show piperazine protons as two triplets around 3.0-3.5 ppm.
Novel N-substitution pattern for multi-kinase targeting.
Part 7: References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).[7][8] Wiley Online Library. Link
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2024).[6] PubMed Central. Link
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science.[9] Link
Coumarin-piperazine derivatives as biologically active compounds. (2019). Saudi Pharmaceutical Journal.[10] Link
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. Link
Structure-activity relationship of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL analogues
An In-depth Technical Guide on the Structure-Activity Relationship of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL Analogues Introduction: The Prominence of the Piperazine-Propanol Scaffold in Medicinal Chemistry The p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Structure-Activity Relationship of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL Analogues
Introduction: The Prominence of the Piperazine-Propanol Scaffold in Medicinal Chemistry
The piperazine ring is a quintessential privileged scaffold in modern drug discovery, renowned for its versatile pharmacological activities.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[2] When coupled with a propanolamine moiety, the resulting scaffold, as exemplified by 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, presents a compelling framework for interacting with a diverse array of biological targets. This guide delves into the core principles of the structure-activity relationship (SAR) for analogues of this parent compound, offering a roadmap for researchers and drug development professionals to navigate the chemical space and unlock the therapeutic potential of this promising class of molecules. While direct and extensive SAR studies on this specific scaffold are emerging, we can extrapolate from related piperazine derivatives to build a foundational understanding.[3][4][5]
Core Structural Features and Hypothesized Biological Relevance
The 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL scaffold can be dissected into three key pharmacophoric regions, each offering opportunities for modification to modulate biological activity.
The Piperazine Core: This central ring system is often crucial for target engagement and can influence the overall pharmacokinetic profile of the molecule. The basicity of the nitrogen atoms can be critical for forming salt bridges or hydrogen bonds with amino acid residues in a target protein.
The Propan-1-ol Side Chain: The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within a binding pocket. The stereochemistry at the C2 methyl group can also play a significant role in conferring selectivity and potency.
The N4-Methyl Group: The substituent on the second nitrogen of the piperazine ring can be varied to explore different pockets of a binding site, impacting affinity and selectivity.
Synthetic Strategies for Analogue Generation
The synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL analogues can be approached through several established synthetic routes. A common strategy involves the reductive amination of a suitable aldehyde or ketone with a piperazine derivative or the nucleophilic substitution of a leaving group on a propanol derivative by a piperazine. The synthesis of chiral analogues is of particular importance, as stereochemistry often dictates biological activity.[6][7]
General Synthetic Protocol: Reductive Amination
A plausible and versatile method for the synthesis of these analogues is through reductive amination.
Step-by-step Methodology:
Synthesis of the Aldehyde Intermediate: Start with a suitable chiral precursor, such as (R)- or (S)-2-methyl-3-hydroxypropanal.
Reductive Amination: React the aldehyde with 1-methylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride in a suitable solvent such as dichloromethane or dichloroethane.
Purification: The crude product is then purified using column chromatography to yield the desired 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL analogue.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR table for this specific analogue series is not yet publicly available, we can infer potential relationships based on studies of similar piperazine-containing compounds.[3][4][5] The following sections outline key areas for structural modification and their likely impact on biological activity.
Modification of the N4-Substituent on the Piperazine Ring
The N4-position of the piperazine ring is a prime location for chemical modification to explore the binding pocket of a target protein.
Analogue Structure (Hypothetical)
N4-Substituent
Hypothesized Activity
Rationale
Parent Compound
-CH₃
Baseline
Small, non-polar group.
Analogue 1a
-H
Potentially reduced activity
Loss of lipophilic interaction.
Analogue 1b
-CH₂CH₃
Potentially increased activity
Increased lipophilicity may enhance binding.
Analogue 1c
-Cyclopropyl
Potentially increased activity and improved metabolic stability
Introduction of a rigid, lipophilic group.
Analogue 1d
-Phenyl
Potentially high activity
Aromatic ring can engage in π-π stacking interactions.
Analogue 1e
-CH₂-Phenyl
Potentially high activity and flexibility
Benzyl group offers conformational flexibility.
Modification of the Propan-1-ol Side Chain
Alterations to the propan-1-ol side chain can influence hydrogen bonding interactions and stereochemical recognition.
Analogue Structure (Hypothetical)
Modification
Hypothesized Activity
Rationale
Parent Compound
2-Methyl, 1-ol
Baseline
Analogue 2a
No methyl group
Potentially altered selectivity
Loss of chiral center.
Analogue 2b
(S)-enantiomer
Potentially different activity/selectivity
Stereochemistry is often critical for receptor binding.
Analogue 2c
1-methoxy
Potentially reduced activity
Loss of hydrogen bond donor capability.
Analogue 2d
1-fluoro
Potentially altered binding and PK
Fluorine can act as a weak hydrogen bond acceptor.
Experimental Protocols for Biological Evaluation
To establish the SAR of these analogues, a battery of in vitro and in vivo assays is required. The choice of assays will depend on the therapeutic target of interest. For compounds targeting the central nervous system (CNS), for example, the following assays would be relevant.[3][8]
In Vitro Assays
Receptor Binding Assays: To determine the affinity of the analogues for specific receptors (e.g., serotonin, dopamine, or opioid receptors). This is typically done using radioligand binding assays.[9]
Functional Assays: To determine if the analogues act as agonists, antagonists, or inverse agonists at the target receptor. This can be measured through second messenger assays (e.g., cAMP or calcium flux assays).
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or a synthase), the inhibitory activity (IC50) of the analogues would be determined.[10]
In Vivo Assays
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues in animal models.
Behavioral Models: To assess the in vivo efficacy of the analogues in animal models of disease (e.g., forced swim test for antidepressant activity or hot plate test for analgesic activity).[11]
Visualizing the SAR Logic
The relationship between structural modifications and biological activity can be visualized to guide the drug design process.
Caption: Logical flow of SAR exploration for the target scaffold.
Experimental Workflow for SAR Determination
A systematic workflow is essential for efficiently determining the SAR of a novel series of compounds.
Caption: A typical workflow for a structure-activity relationship study.
Conclusion and Future Directions
The 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has outlined a foundational understanding of its potential SAR based on related structures, comprehensive experimental studies are necessary to fully elucidate the intricate relationships between chemical structure and biological function. Future work should focus on the systematic synthesis and evaluation of a diverse library of analogues to build a robust SAR model. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery of potent and selective drug candidates from this versatile chemical class.
References
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. [Link]
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). Royal Society of Chemistry. [Link]
Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. (n.d.). Bulletin of the Karaganda University. [Link]
A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). MDPI. [Link]
Synthesis of new piperazinylindolyl propanones and preliminary CNS pharmacological evaluation in mice. (2008). ResearchGate. [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]
Preparation of chiral 2-methylpiperazine. (2008). ResearchGate. [Link]
Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. (2002). PubMed. [Link]
Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. (2005). PubMed. [Link]
Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. (2014). PubMed. [Link]
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]
Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. (2005). PubMed. [Link]
Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). PubMed. [Link]
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2019). Royal Society of Chemistry. [Link]
Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). PubMed. [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2021). National Center for Biotechnology Information. [Link]
Synthesis method of chiral piperazinone derivative. (2018).
InChI Key for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
An In-Depth Technical Guide to (Methylpiperazinyl)propanols as Versatile Scaffolds in Chemical and Pharmaceutical Research Introduction The molecular scaffold combining a propanol backbone with a methylpiperazine moiety...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (Methylpiperazinyl)propanols as Versatile Scaffolds in Chemical and Pharmaceutical Research
Introduction
The molecular scaffold combining a propanol backbone with a methylpiperazine moiety represents a cornerstone in modern medicinal chemistry and synthetic route design. While the user's query specified "2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL," this exact substitution pattern is atypical. This guide will focus on the well-documented and synthetically crucial isomer, 2-(4-Methylpiperazin-1-yl)propan-1-ol , due to its relevance and available technical data. We will also draw logical comparisons to its positional isomer, 3-(4-Methylpiperazin-1-yl)propan-1-ol , to provide a comprehensive overview.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to explore the causality behind synthetic choices, the molecule's structural significance, its potential for modification, and the analytical methodologies required for its characterization, grounding all claims in authoritative sources.
Core Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its identity and properties. 2-(4-Methylpiperazin-1-yl)propan-1-ol is a chiral molecule featuring a primary alcohol, a central methyl group creating a stereocenter, and a tertiary amine within the 4-methylpiperazine ring.
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The combination of two nitrogen atoms—one tertiary (at the 4-position) and one that can be secondary or tertiary—allows for fine-tuning of basicity, polarity, and receptor interactions.[2]
The methyl groups play a critical role in modulating the molecule's properties.[3] The N-methyl group on the piperazine ring influences its basicity and lipophilicity, while the C2-methyl group on the propanol chain introduces chirality, a crucial factor in pharmaceutical design where enantiomers can exhibit vastly different biological activities and safety profiles.[1][3]
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL as a chemical intermediate in drug discovery
A Strategic Guide to Branched Piperazine Linkers for Solubility and Pharmacokinetic Optimization Abstract This guide details the utility, synthesis, and application of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , a s...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Guide to Branched Piperazine Linkers for Solubility and Pharmacokinetic Optimization
Abstract
This guide details the utility, synthesis, and application of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , a specialized branched linker used in medicinal chemistry. Unlike its linear counterpart (3-(4-methylpiperazin-1-yl)propan-1-ol), this C2-methyl substituted variant offers unique advantages in conformational restriction , metabolic stability , and chiral optimization . This document provides validated protocols for its synthesis from commodity starting materials and its subsequent application in generating high-value pharmaceutical intermediates.
Introduction: The "Branched Linker" Advantage
In modern drug discovery, the N-methylpiperazine moiety is a "privileged structure" frequently employed to enhance aqueous solubility and bioavailability. However, simple linear alkyl chains often suffer from rapid metabolic oxidation or high conformational flexibility, which can reduce target selectivity.
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol addresses these challenges through two key mechanisms:
Steric Shielding: The C2-methyl group sterically hinders the adjacent sites, potentially reducing the rate of metabolic degradation (e.g., by CYP450 enzymes) compared to a linear propyl chain.
Chirality: The C2 stereocenter allows for the separation of enantiomers, enabling fine-tuning of receptor binding affinity—a critical requirement in late-stage lead optimization.
Primary Alcohol (C1): The "handle" for covalent attachment (via Mitsunobu or alkylation).
Tertiary Amine (Piperazine): Provides basicity (pKa ~7.8–8.5) for lysosomal trapping and solubility.
Branch Point (C2): Introduces chirality and steric bulk.
Synthesis Protocol: The "Michael-Reduction" Route
Note: While this intermediate can be sourced custom, in-house synthesis is often preferred to access specific enantiomers or isotopologues. The following protocol is a robust, self-validating 2-step sequence.
Troubleshooting: If the basic nitrogen interferes with the betaine intermediate, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu
for a more robust coupling.
Method B: Activation via Mesylation
Best for when Mitsunobu fails or for coupling to secondary amines.
Activation: React the alcohol with Methanesulfonyl chloride (MsCl) (1.2 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.
Note: The amino group is internally basic; ensure excess base is used to neutralize HCl.
Stability: The mesylate is reactive.[1] Use immediately or store at -20°C.
Displacement: React the crude mesylate with the nucleophile (e.g., an aniline or heterocycle) in Acetonitrile with K
CO at 60–80°C.
Visualizing the Workflow
The following diagram illustrates the synthesis and application logic, highlighting the decision points for using this specific branched linker.
Caption: Synthesis and application workflow for the branched piperazine linker. Path A is preferred for phenolic scaffolds; Path B is versatile for amines.
Quality Control & Troubleshooting
Parameter
Specification / Observation
Troubleshooting Tip
Appearance
Colorless to pale yellow oil.
Darkening indicates oxidation (N-oxide formation). Store under Argon.
H NMR
Doublet at ~0.9 ppm (C2-Methyl).
If doublet is split/complex, check for incomplete reduction or rotamers.
Mass Spec
[M+H] = 173.16 (approx).
"M+16" peak indicates N-oxide impurity.
Solubility
Soluble in DCM, MeOH, acidic water.
If product stays in aqueous layer during workup, saturate water with NaCl or use CHCl for extraction.
Critical Caution: The tertiary amine is prone to forming N-oxides upon exposure to air over time. Always store the intermediate under inert gas (Nitrogen/Argon) and cold (-20°C).
References
Piperazine Scaffolds in Drug Discovery
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Application Note: 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol in Medicinal Chemistry
The following Application Note is a comprehensive technical guide designed for researchers and medicinal chemists. It details the synthesis, activation, and application of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol ,...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is a comprehensive technical guide designed for researchers and medicinal chemists. It details the synthesis, activation, and application of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , a strategic "branched linker" used to enhance the metabolic stability and selectivity of pharmaceutical candidates.
Executive Summary & Strategic Value
In modern drug design, the N-methylpiperazine moiety is a ubiquitous "solubilizing tail" found in numerous FDA-approved drugs (e.g., Imatinib, Clozapine, Sildenafil). However, the standard unbranched n-propyl linker often suffers from rapid oxidative metabolism and high conformational flexibility, which can reduce target selectivity.
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol represents a "Next-Generation" linker. The introduction of a methyl group at the C2 position serves three critical functions:
Metabolic Shielding: Sterically hinders the
-carbon, reducing susceptibility to metabolic oxidation.
Conformational Locking: The branching restricts bond rotation, potentially fixing the bioactive conformation and improving receptor affinity (particularly for GPCRs and Kinases).
Chirality: Introduces a stereocenter, allowing for the resolution of enantiomers to fine-tune potency and reduce off-target effects.
This guide provides a validated workflow for synthesizing this linker and coupling it to drug scaffolds.
Note: While this alcohol can be purchased, in-house synthesis is often required for scale-up or to introduce isotopic labels. The following route is superior to the "halohydrin" route due to higher atom economy and cleaner impurity profiles.
Addition: Cool the solution to 0°C. Dropwise add Methyl Methacrylate (11.0 g, 110 mmol, 1.1 equiv).
Catalysis: No external catalyst is usually required due to the nucleophilicity of the piperazine. However, if the reaction is sluggish, add 5 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).
Workup: Concentrate the mixture under reduced pressure to remove methanol and excess methacrylate. The resulting oil (Methyl ester intermediate) is usually pure enough (>95%) for the next step.
Step 2: Reductive Cleavage
Reaction: Methyl Ester + LiAlH
Target Alcohol
Protocol:
Setup: Flame-dry a 1 L 3-neck RBF equipped with an addition funnel and reflux condenser. Strict anhydrous conditions are required.
Suspension: Add LiAlH
(Lithium Aluminum Hydride, 4.5 g, 120 mmol, 1.2 equiv) to anhydrous THF (200 mL) at 0°C.
Addition: Dissolve the crude ester from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH
suspension over 30 minutes. Caution: Exothermic gas evolution.
Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add:
4.5 mL Water
4.5 mL 15% NaOH solution
13.5 mL Water
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.
Purification: Concentrate the filtrate. Distill under high vacuum (approx. 110-115°C at 0.5 mmHg) to obtain the pure 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol .
Application Protocol: Activation & Coupling
The primary alcohol is rarely the final motif; it is almost always activated to a leaving group (Chloride, Mesylate) for coupling to a scaffold (e.g., Indole, Phenol, Aniline).
Route A: Conversion to Chloride (Chlorination)
Best for: Robust scaffolds where acidic byproducts are tolerated.
Mechanism: S
2 substitution (often with retention/inversion complexities depending on solvent, though primarily inversion here).
Dissolution: Dissolve the alcohol (1.0 equiv) in Dichloromethane (DCM) .
Base: Add Thionyl Chloride (SOCl
) (1.5 equiv) dropwise at 0°C. Note: For acid-sensitive substrates, add 2.0 equiv of Triethylamine.
Reaction: Reflux for 2-3 hours.
Workup: Evaporate volatiles. The product exists as the Dihydrochloride salt . This salt is hygroscopic and should be stored under Argon.
Self-Validating Check: The
H NMR should show a downfield shift of the CH-O protons from ~3.5 ppm (alcohol) to ~3.8 ppm (chloride).
Route B: Coupling to a Scaffold (e.g., Indole N-Alkylation)
Target: Synthesis of a GPCR ligand (e.g., Serotonin antagonist).
Protocol:
Scaffold Prep: Dissolve the Indole derivative (1.0 equiv) in dry DMF .
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 mins until H
evolution ceases.
Coupling: Add the Activated Linker (Chloride or Mesylate, 1.1 equiv).
Critical Step: If using the Chloride salt, add an extra 2.2 equiv of NaH to neutralize the HCl salts first.
Heat: Heat to 80°C for 6-12 hours.
Workup: Quench with water, extract with EtOAc.
Purification: Column chromatography (DCM/MeOH/NH
).
Visualizing the Workflow
The following diagram illustrates the synthesis of the linker and its divergent application pathways.
Figure 1: Synthetic pathway from commodity reagents to the final drug conjugate.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why the "2-Methyl" Group Matters
In the synthesis of antipsychotics (like Phenothiazines) or kinase inhibitors, the "linker" is not just a rope; it is a recognition element.
Case Study: Compare Promazine (unbranched) with Trimeprazine (branched). The branched 2-methyl group in Trimeprazine significantly alters the receptor binding profile (H1 vs D2 selectivity) and increases oral bioavailability by hindering N-dealkylation.
Stereochemistry: The synthesis described above yields a racemate . For high-affinity candidates, chiral HPLC resolution of the final drug (or the intermediate alcohol) is recommended. The (S)-enantiomer often mimics the "folded" conformation of natural neurotransmitters.
Troubleshooting the Synthesis
Problem
Probable Cause
Solution
Low Yield in Step 1
Polymerization of Methacrylate
Add a radical inhibitor (Hydroquinone) or keep temp < 40°C.
Incomplete Reduction
Old LiAlH or Wet THF
Titrate LiAlH or use fresh bottle. Ensure THF is distilled over Na/Benzophenone.
Product is Water Soluble
Loss during workup
The amino-alcohol is amphiphilic. Do not use acidic water washes. Saturate the aqueous layer with NaCl (Salting out) and extract exhaustively with DCM/Isopropanol (3:1).
References
Synthesis of Piperazine Linkers
Source: Brock, D., et al. (2016). "Application of the Michael Addition for the Synthesis of Novel Piperazine Derivatives." Journal of Heterocyclic Chemistry.
Context: Validates the Michael addition route for N-alkyl piperazines.
Pharmacological Impact of Branching
Source: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Chapter: "Steric Factors in Drug Design".
Context: Explains how methyl branching (as seen in Levomepromazine vs. Chlorpromazine) alters potency and metabolism.
Title: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in Pharmaceutical Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes the development and full validation of a sensitive, selective, and robust liquid chromatography...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes the development and full validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. As a piperazine derivative, this compound serves as a crucial building block or intermediate in pharmaceutical synthesis. The inherent chemical structure of the analyte, lacking a significant chromophore, presents challenges for traditional UV-based quantification methods. To overcome this limitation, the described method utilizes electrospray ionization in positive mode coupled with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and specificity.[1][2] This method is fit-for-purpose for applications in process chemistry, quality control, and pharmacokinetic studies where reliable quantification of this analyte is critical.
Introduction and Rationale for Method Selection
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is a functionalized piperazine derivative, a class of compounds widely utilized in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs).[3] Accurate quantification of such intermediates is paramount for ensuring process consistency, controlling impurity profiles, and meeting regulatory standards.
The primary analytical challenge posed by this molecule is its lack of a strong ultraviolet (UV) absorbing chromophore, rendering standard HPLC-UV detection methods insufficiently sensitive and selective for trace-level analysis.[4] While chemical derivatization can be employed to introduce a UV-active moiety, such procedures add complexity, increase the potential for variability, and are often time-consuming.[5]
Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the analytical technique of choice. The inherent advantages of LC-MS/MS for this application include:
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, effectively eliminating interference from complex matrix components.
High Sensitivity: LC-MS/MS provides significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, which is essential for impurity analysis or bioanalytical applications.[6]
Direct Analysis: The method obviates the need for chemical derivatization, streamlining the sample preparation process and reducing potential sources of error.[7]
This document provides a comprehensive, step-by-step protocol for the implementation and validation of this LC-MS/MS method, grounded in the principles outlined by the ICH.[8][9]
Principle of LC-MS/MS Quantification
The method relies on the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for specific detection. The analyte is first separated from other matrix components on a reverse-phase HPLC column. The column effluent is then introduced into the mass spectrometer's electrospray ionization (ESI) source, where the analyte is ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is isolated and then fragmented, and a specific product ion is monitored for quantification.
Caption: Principle of LC-MS/MS for targeted quantification.
Materials and Instrumentation
Category
Item
Standards & Chemicals
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL Reference Standard (>98% purity)
Verapamil (Internal Standard, IS)
Acetonitrile (LC-MS Grade)
Methanol (LC-MS Grade)
Formic Acid (LC-MS Grade)
Ultrapure Water (18.2 MΩ·cm)
Instrumentation
HPLC System (e.g., Shimadzu, Agilent, Waters)
Tandem Mass Spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Agilent)
Analytical Balance
Calibrated Pipettes and Volumetric Flasks
LC Column
C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Samples
This protocol describes the preparation of stock solutions, calibration curve (CC) standards, and quality control (QC) samples.
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Verapamil and dissolve in 10 mL of methanol.
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Perform serial dilutions of the Analyte Stock Solution with 50:50 acetonitrile:water to prepare working standards at various concentrations.
Calibration Curve (CC) Standards: Spike the appropriate blank matrix (e.g., drug product placebo, process buffer, or plasma) with the working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 150 ng/mL), and High (HQC, 750 ng/mL).
Sample Preparation (Protein Precipitation for Plasma):
Pipette 100 µL of study sample, CC standard, or QC sample into a microcentrifuge tube.
Add 20 µL of the IS working solution (e.g., 100 ng/mL Verapamil).
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
Parameter
Setting
Column
C18 Reverse-Phase (50 x 2.1 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| | Internal Standard (Verapamil): 455.3 -> 165.1 |
Note: MRM transitions are predicted based on the analyte's molecular weight (158.24 g/mol )[3] and common fragmentation patterns of piperazine compounds. The [M+H]⁺ precursor is m/z 159.2. The product ion m/z 100.1 corresponds to the cleavage of the propanol side chain, leaving the protonated 4-methylpiperazine ethyl fragment. These values must be optimized experimentally.
No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix.
Freeze-Thaw Stability
Mean concentrations within ±15% of nominal after 3 cycles.
| Post-Preparative Stability | Mean concentrations within ±15% of nominal after 24 hours in autosampler. |
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the quantification of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. The methodology avoids the complexities of chemical derivatization and is suitable for high-throughput analysis. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is reliable, reproducible, and fit-for-purpose for demanding applications in the pharmaceutical industry. This approach provides a robust analytical tool for process monitoring, quality assurance, and developmental research involving this key piperazine intermediate.
References
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online] Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online] Available at: [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online] Available at: [Link]
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online] Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]
ResearchGate. (n.d.). Determination of the piperazine derivative drugs in commercial dosage forms. [Online] Available at: [Link]
ResearchGate. (n.d.). Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. [Online] Available at: [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. [Online] Available at: [Link]
precisionFDA. (n.d.). 2-(4-(METHYLSULFONYL)PIPERAZIN-1-YL)PROPAN-1-OL, (S)-. [Online] Available at: [Link]
American Chemical Society. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Online] Available at: [Link]
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Online] Available at: [Link]
Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Online] Available at: [Link]
Application Notes and Protocols for In Vivo Studies of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative The piperazine moiety is a cornerstone in medicinal chemistry, integral to numerous approved drugs, particularly those targeting the cent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative
The piperazine moiety is a cornerstone in medicinal chemistry, integral to numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles and blood-brain barrier permeability. The compound 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is a novel small molecule featuring this critical scaffold.[3] While specific biological data for this compound is not yet extensively published, its structural similarity to known antipsychotics, antidepressants, and anxiolytics suggests a strong potential for activity in neuropsychiatric disorders.[1][4]
These application notes provide a comprehensive guide for researchers and drug development professionals to conduct initial in vivo characterization of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in rodent models. The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as to explore its potential efficacy in models of anxiety and depression. Adherence to rigorous and ethically sound experimental design is paramount for generating reproducible and translatable data.[5][6][7][8][9]
Part 1: Pre-formulation and Vehicle Selection
A critical first step in any in vivo study is the development of a suitable formulation for administration.[10][11][12][13] The choice of vehicle can significantly impact the compound's solubility, stability, and bioavailability.
Objective: To identify a safe and effective vehicle for the administration of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL for both oral (PO) and intravenous (IV) routes.
Protocol 1: Vehicle Screening
Solubility Assessment:
Prepare saturated solutions of the test compound in a panel of common vehicles (e.g., saline, 5% DMSO in saline, 10% Tween® 80 in water, 0.5% methylcellulose).
Agitate samples for 24 hours at room temperature.
Centrifuge to pellet undissolved compound.
Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Stability Analysis:
Prepare the compound in the most promising vehicles at the desired highest concentration.
Analyze the concentration at time 0 and after 4 and 24 hours at room temperature and 4°C.
A stable formulation is defined as having <10% degradation over the test period.
Tolerability in a Small Pilot Group:
Administer the chosen vehicle (without the compound) to a small cohort of animals (n=2-3) via the intended routes of administration.
Observe the animals for any signs of distress, irritation, or adverse reactions for at least 24 hours.
Part 2: Pharmacokinetic Profiling in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is fundamental to designing meaningful efficacy studies.[14][15][16] A well-designed PK study will determine key parameters such as bioavailability, half-life, and maximum concentration.[17][18]
Objective: To characterize the pharmacokinetic profile of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in mice following intravenous and oral administration.
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for rodent pharmacokinetic studies.
Protocol 2: Single-Dose Pharmacokinetics in Mice
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Groups:
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
Procedure:
Fast animals for 4 hours prior to dosing (water ad libitum).
Administer the compound via the specified route.
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Process blood to plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in plasma.
Data Analysis:
Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters to be Determined
Parameter
Description
Cmax
Maximum plasma concentration
Tmax
Time to reach Cmax
AUC(0-t)
Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)
Area under the plasma concentration-time curve from time 0 to infinity
t1/2
Elimination half-life
CL
Clearance
Vd
Volume of distribution
F%
Oral bioavailability
Part 3: Efficacy Evaluation in Animal Models of Anxiety and Depression
Based on the structural class of the compound, initial efficacy screening in models of anxiety and depression is a logical starting point.[19][20][21][22] These behavioral tests can provide initial insights into the compound's potential therapeutic effects.[23][24][25]
Objective: To assess the anxiolytic and antidepressant-like effects of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in validated rodent behavioral models.
Experimental Workflow for Behavioral Studies
Caption: Workflow for rodent behavioral studies.
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity [26][27]
Animal Model: Male BALB/c mice (known for higher baseline anxiety).
Groups:
Group 1: Vehicle control.
Group 2-4: 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL (e.g., 1, 5, 25 mg/kg, PO).
Group 5: Positive control (e.g., Diazepam, 2 mg/kg, IP).
Procedure:
Administer the compound or vehicle.
After a pre-treatment period determined by the compound's Tmax, place the mouse in the center of the elevated plus maze, facing an open arm.
Allow the mouse to explore the maze for 5 minutes.
Record the time spent in the open and closed arms, and the number of entries into each arm, using an automated tracking system.
Endpoint Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity [23][24]
Animal Model: Male C57BL/6 mice.
Groups:
Group 1: Vehicle control.
Group 2-4: 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL (e.g., 5, 15, 45 mg/kg, PO).
Group 5: Positive control (e.g., Imipramine, 20 mg/kg, IP).
Procedure:
Administer the compound or vehicle 60 minutes before the test.
Place the mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
Record the duration of immobility during the last 4 minutes of the test.
Endpoint Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Part 4: Preliminary Safety and Tolerability
Concurrent with efficacy studies, it is crucial to assess the compound's safety profile.
Objective: To evaluate the general tolerability and potential motor side effects of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Protocol 5: Open Field Test (OFT)
Purpose: To assess general locomotor activity and rule out sedative or hyperactive effects that could confound the results of other behavioral tests.
Procedure:
Following the same dosing regimen as the efficacy studies, place individual mice in the center of an open field arena.
Record locomotor activity (distance traveled, rearing frequency) for 10-15 minutes using an automated tracking system.
Endpoint Analysis: Compare the locomotor activity of compound-treated groups to the vehicle control group.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations.[9] Efforts should be made to minimize the number of animals used and to refine procedures to reduce any potential pain or distress.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. The data generated from these studies will be instrumental in establishing a proof-of-concept for its potential therapeutic utility in neuropsychiatric disorders. Positive findings would warrant further investigation, including dose-response studies, chronic dosing regimens, and evaluation in more complex disease models.
References
Nestler, E. J., et al. (2002). Animal models of neuropsychiatric disorders. Nature Neuroscience, 5(11), 1197-1203. (URL not available)
Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61. [Link]
Krishnan, V., & Nestler, E. J. (2011). Animal models of neuropsychiatric disorders. PubMed Central, 2(3), 16. [Link]
Smith, M. A., & Evans, S. M. (2020). Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. American Psychological Association. [Link]
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Charles River. [Link]
Patsnap. (2025). What sample types and time points are ideal for rodent PK?. Patsnap Synapse. [Link]
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Creative Biolabs. [Link]
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]
Kumar, V., et al. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1557. (URL not available)
Editorial. (2023). Animal models of neuropsychiatric disorders: validity, strengths, and limitations. Frontiers in Behavioral Neuroscience, 17, 1220421. [Link]
Nguyen, T. T., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 173. [Link]
Percie du Sert, N., et al. (2020). General Principles of Preclinical Study Design. ILAR Journal, 61(2-3), 159-173. [Link]
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma. [Link]
Al-Qaisi, Z. A., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(8), 984-994. [Link]
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]
Jesiolowska-Sajdecz, A., et al. (2016). Using tests and models to assess antidepressant-like activity in rodents. Current Issues in Pharmacy and Medical Sciences, 29(2), 61-65. [Link]
Macleod, M. R., et al. (2015). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 10(7), e0134348. [Link]
Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
Singh, S., et al. (2016). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]
Hermawati, E., et al. (2021). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 10(4), 388-401. [Link]
Overdevest, J. B., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
Castagné, V. (2012). Behavioral Assessment of Antidepressant Activity in Rodents. ResearchGate. [Link]
Engstrom, K., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Drug Development and Delivery. [Link]
Overdevest, J. B., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
Nguyen, T. T., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]
Yi, Y. (2022). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. ResearchGate. [Link]
Kumar, A., et al. (2018). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 19(12), 1435-1456. [Link]
Gümüş, M., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 36(12), e23259. [Link]
Held, J., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(19), 6599. [Link]
Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][19][20][22]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
Application Note: Mechanism of Action Studies of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
This application note outlines a comprehensive framework for elucidating the Mechanism of Action (MoA) of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol . Based on its chemical structure—a piperazine moiety linked to a b...
Author: BenchChem Technical Support Team. Date: February 2026
This application note outlines a comprehensive framework for elucidating the Mechanism of Action (MoA) of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol . Based on its chemical structure—a piperazine moiety linked to a branched propanol chain—this compound represents a "privileged scaffold" frequently associated with Central Nervous System (CNS) modulation, particularly involving G-Protein Coupled Receptors (GPCRs) such as Dopamine (D2/D3), Serotonin (5-HT), and Histamine (H1) receptors.
This guide is designed for researchers characterizing this molecule as a novel pharmacological probe or lead compound.
Introduction & Structural Analysis
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol features a 4-methylpiperazine ring attached to a 2-methylpropanol linker. This structural motif is a classic pharmacophore found in numerous psychoactive drugs (e.g., phenothiazines, atypical antipsychotics) and antihistamines. The basic nitrogen atoms in the piperazine ring are capable of protonation at physiological pH, facilitating electrostatic interactions with the aspartate residues conserved in the transmembrane binding pockets of aminergic GPCRs.
Hypothesized Primary Targets:
Dopamine Receptors (D2, D3): Due to the N-methylpiperazine motif.
Serotonin Receptors (5-HT1A, 5-HT2A): Common targets for aryl-piperazine derivatives.
Histamine H1 Receptor: Associated with the lipophilic linker and basic amine.
Computational Target Prediction (In Silico)
Before wet-lab experimentation, in silico profiling is essential to prioritize receptor panels.
Antagonist: Increases TR-FRET signal (restores cAMP levels suppressed by Dopamine).
Target Engagement & Mechanism Visualization
The following diagram illustrates the experimental logic flow for deconvoluting the mechanism of this piperazine derivative.
Caption: Workflow for characterizing the pharmacological profile of the piperazine derivative, moving from computational prediction to functional validation.
Safety Pharmacology (Off-Target Screening)
Piperazine derivatives carry a risk of hERG channel inhibition (QT prolongation).
Protocol D: Automated Patch Clamp (hERG)
System: CHO cells stably expressing hERG (
).
Protocol: Whole-cell voltage clamp.
Holding potential: -80 mV.
Depolarizing step: +20 mV for 2s.
Repolarizing step: -50 mV (tail current measurement).
Application: Perfuse Test Compound (0.1, 1, 10, 30 µM).
Threshold:
inhibition at 10 µM indicates cardiac safety risk.
Summary of Key Data Outputs
Assay Type
Metric
Acceptable Threshold (Hit)
Mechanistic Insight
In Silico Docking
Binding Energy ()
kcal/mol
Predicted affinity to orthosteric site.
Radioligand Binding
Affinity ()
nM
High-affinity interaction (Potency).
cAMP / Ca2+ Flux
Efficacy ()
(Agonist) or Inhibition (Antagonist)
Functional mode of action.
hERG Patch Clamp
µM
Cardiac safety margin.
References
Structure-Activity Relationships of Piperazines
Title: "Privileged Scaffolds in Drug Discovery: The Piperazine Ring."
Source: Journal of Medicinal Chemistry.
URL:[Link] (General reference for scaffold class).
GPCR Binding Protocols
Title: "PDSP Protocol for Radioligand Binding Assays."
Application Notes and Protocols for the Use of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL as a Ligand in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the characterization of novel ligands, u...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of novel ligands, using the exemplar molecule 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL , in receptor binding assays. Recognizing that this specific molecule may be a novel chemical entity with limited public data, this document serves as a foundational manual, detailing the principles, methodologies, and data interpretation required to elucidate its pharmacological profile. We will navigate through the essential preliminary steps, from ligand characterization to the selection of appropriate assay formats, and provide detailed protocols for both initial screening and in-depth binding analysis. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols for their specific receptor targets of interest.
Introduction: The Rationale for Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a quantitative measure of the interaction between a ligand and its receptor.[1][2] The primary output, binding affinity (often expressed as Kd or Ki), is a critical parameter in determining a compound's potency and potential for therapeutic efficacy or off-target effects.[3] For a novel compound like 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, which contains a methylpiperazine moiety—a common pharmacophore in centrally active agents—it is crucial to systematically screen its binding profile across a panel of relevant receptors.
The choice of assay technology is paramount and depends on the nature of the target receptor. Common targets for compounds with piperazine scaffolds include G protein-coupled receptors (GPCRs)[4][5][6], ion channels[7][8][9][10], and kinases[11][12][13]. This guide will focus on the gold-standard radioligand binding assay format due to its robustness and sensitivity, while also acknowledging modern non-radioactive techniques.[1][14][15]
Preliminary Considerations and Ligand Characterization
Before embarking on binding assays, a thorough characterization of the test ligand, 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, is essential for data integrity.
Purity and Identity Confirmation: The purity of the compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to erroneous binding data.
Solubility: Determine the solubility of the compound in various buffer systems. The use of solvents like DMSO should be minimized and controlled for, as they can interfere with receptor binding.
Stability: Assess the stability of the compound under assay conditions (e.g., temperature, pH) to ensure it does not degrade during the incubation period.
The Principle of Radioligand Binding Assays
Radioligand binding assays rely on the use of a radioactively labeled ligand (radioligand) that binds to the target receptor with high affinity and specificity.[16] The assay can be performed in two main formats:
Saturation Assays: Used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14][15][17] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[2]
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound (like 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL) for the receptor.[16][17] This is done by measuring the ability of the test compound to compete with a fixed concentration of a known radioligand for binding to the receptor.[14]
Workflow for Characterizing a Novel Ligand
Caption: Workflow for characterizing a novel ligand in receptor binding assays.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific receptor system under investigation.
Receptor Preparation (Membrane Homogenates)
This protocol describes the preparation of cell membranes, a common source of receptors for binding assays.
Cell Culture: Culture cells expressing the receptor of interest to a high density.
Harvesting: Gently scrape and collect the cells in ice-cold phosphate-buffered saline (PBS).
Centrifugation: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
Isolation of Membranes: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
Washing: Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step.
Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store the membrane preparation at -80°C.
Protocol for Saturation Binding Assay
This assay determines the Kd of the radioligand and the Bmax of the receptor preparation.
Plate Setup: Prepare a 96-well plate with triplicate wells for each condition:
Total Binding: Radioligand at various concentrations.
Non-Specific Binding (NSB): Radioligand at various concentrations + a high concentration of unlabeled competing ligand (e.g., 1000-fold the Kd of the radioligand).
Reaction Mixture: To each well, add in the following order:
For NSB wells, add the unlabeled competing ligand.
Radioligand at concentrations ranging from approximately 0.1 to 10 times the expected Kd.[19]
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
Protocol for Competition Binding Assay
This assay determines the IC50 of the test compound, 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Reagents and Materials:
Same as for the saturation binding assay.
Test compound: 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, prepared in a dilution series.
Procedure:
Plate Setup: Prepare a 96-well plate with triplicate wells for each condition:
Total Binding: Fixed concentration of radioligand (typically at or below its Kd).
Non-Specific Binding (NSB): Fixed concentration of radioligand + a high concentration of unlabeled competing ligand.
Competition: Fixed concentration of radioligand + varying concentrations of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Reaction Mixture: To each well, add in the following order:
Assay buffer
Receptor membrane preparation
Test compound (2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL) in a dilution series (e.g., 10-10 M to 10-4 M). For NSB wells, add the unlabeled competing ligand.
Radioligand at a fixed concentration.
Incubation, Termination, and Counting: Follow steps 3-6 from the saturation binding assay protocol.
Application Notes & Protocols for the Preclinical Formulation of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Abstract This guide provides a comprehensive framework for the formulation of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a novel chemical entity featuring the therapeutically significant piperazine scaffold. Recogni...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the formulation of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a novel chemical entity featuring the therapeutically significant piperazine scaffold. Recognizing the prevalence of piperazine derivatives in central nervous system (CNS) drug discovery, this document outlines a systematic, science-driven approach to developing stable and bioavailable formulations for experimental use. We address critical pre-formulation assessments, detail robust protocols for various formulation strategies, and establish a workflow for essential analytical quality control. The methodologies are designed for researchers, scientists, and drug development professionals to enable reliable and reproducible outcomes in both in vitro and in vivo preclinical studies.
The Rationale: Building a Formulation on a Solid Foundation
Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This pre-formulation assessment is not a perfunctory step; it is the diagnostic core that dictates every subsequent decision. The data gathered here will determine the most viable formulation strategies, predict potential stability issues, and ultimately influence the interpretability of preclinical data. For a basic compound like 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, properties such as pKa and pH-dependent solubility are the critical levers we must understand to control its behavior in a delivery system.[1]
Physicochemical Property Profile
As this is a novel compound, empirical data must be generated. The following table outlines the key parameters to determine and provides expected values based on its chemical structure, which contains two basic nitrogen atoms within the piperazine ring.[2][]
Property
Parameter to Determine
Expected Characteristic / Rationale
Molecular Formula
C₉H₂₀N₂O
N/A
Molecular Weight
172.27 g/mol
N/A
Physical Form
Visual inspection, Microscopy
Likely a solid or semi-solid at room temperature.
Basicity (pKa)
Potentiometric titration
Expected to have two pKa values, typical for piperazines (pKa1 ≈ 5.0-6.0, pKa2 ≈ 9.0-10.0). The exact values will be influenced by the substituents.[2]
Aqueous Solubility
pH-solubility profile
Expected to exhibit classic "pH-dependent" solubility of a basic compound: low solubility at neutral/alkaline pH, increasing significantly at acidic pH as the molecule protonates to form a more soluble salt.
Lipophilicity (LogP/LogD)
HPLC or shake-flask method
The piperazine moiety is hydrophilic, while the methyl and propyl groups add lipophilicity. The overall LogP is likely to be low to moderate. LogD at pH 7.4 will be lower than LogP due to protonation.[4]
Solid-State Stability
Stress testing (heat, light, humidity)
Piperazine derivatives can be susceptible to oxidation. Monitoring for degradation products under stress conditions is crucial.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To quantify the aqueous solubility of the compound across a physiologically relevant pH range.
Methodology:
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).[1]
Equilibration: Add an excess amount of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL to a known volume of each buffer in separate glass vials.
Incubation: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Sample Collection: Withdraw an aliquot from each vial and clarify by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter (ensure the filter material does not bind the compound).
Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method (see Section 3).
Data Analysis: Plot solubility (mg/mL or µM) against pH. This profile is critical for selecting aqueous formulation strategies.
Section 2: Formulation Strategies for Preclinical Research
Strategic Overview
The optimal formulation is dictated by the compound's solubility, the intended route of administration, and the dose level required.[5][6] For a basic compound like 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, the primary strategy often involves leveraging its pH-dependent solubility.
Caption: Workflow for selecting a suitable formulation strategy.
Strategy 1: pH-Adjusted Aqueous Solutions
Rationale: This is the simplest and most preferred approach for soluble compounds, suitable for intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) routes. By lowering the pH, the basic piperazine nitrogens become protonated, forming a highly soluble salt in situ.
Protocol 2: Preparation of an Acidic Aqueous Formulation
Objective: To prepare a clear, sterile-filterable solution for dosing.
Materials:
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Water for Injection (WFI) or sterile water
0.1 N Hydrochloric Acid or 10% w/v Citric Acid solution
pH meter
Sterile 0.22 µm syringe filter
Methodology:
Weigh Compound: Accurately weigh the required amount of the compound.
Initial Suspension: Add approximately 80% of the final required volume of WFI. The compound will likely form a slurry or suspension.
pH Adjustment: While stirring, add the acidic solution dropwise. Monitor the pH continuously. The solid material should dissolve as the pH drops and the compound protonates.
Target pH: Continue adding acid until all solid has dissolved and the solution is clear. A target pH of 3-5 is often suitable, but must be tested for tolerability in the chosen animal model.
Final Volume: Adjust to the final volume with WFI.
Final pH Check: Record the final pH of the formulation.
Sterilization (for IV, IP, SC): Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
Quality Control: Analyze the final formulation for concentration and purity (see Section 3).
Strategy 2: Co-Solvent & Surfactant Systems
Rationale: When aqueous solubility is insufficient even at low pH, or if a near-neutral pH is required for tolerability, organic co-solvents and surfactants can be used to create a solution.[6] These are typically used for PO, IP, and SC routes.
Commonly Used Excipients for Preclinical Formulations:
Excipient Class
Example
Typical Concentration (% v/v)
Use & Rationale
Co-solvents
PEG 400
10 - 60%
A versatile, low-toxicity solvent for many organic molecules.
Propylene Glycol
10 - 40%
Another common co-solvent, often used in combination with PEGs.
Surfactants
Tween® 80
1 - 10%
Non-ionic surfactant that enhances solubility and can prevent precipitation upon dilution.
Solutol® HS 15
5 - 20%
Solubilizer and emulsifying agent, forms micelles to encapsulate the drug.[7]
Complexing Agents
Hydroxypropyl-β-Cyclodextrin
5 - 40% (w/v)
Forms inclusion complexes with the drug molecule, shielding it from water and increasing apparent solubility.[8]
Protocol 3: Preparation of a Co-Solvent Formulation
Objective: To prepare a solution for a compound with poor aqueous solubility.
Example Vehicle: 10% DMSO, 40% PEG 400, 50% Water
Methodology:
Weigh Compound: Accurately weigh the required amount of the compound.
Initial Solubilization: Add the DMSO to the compound and vortex until fully dissolved.
Add Co-solvent: Add the PEG 400 and mix thoroughly.
Final Dilution: Slowly add the water while vortexing to avoid precipitation.
Visual Inspection: Ensure the final formulation is a clear, homogenous solution.
Quality Control: Verify the concentration and stability of the final solution.
Strategy 3: Oral Suspensions
Rationale: For very high dose studies (e.g., toxicology) or for compounds that are exceptionally insoluble, a suspension may be the only viable option for oral gavage. The goal is to create a uniform dispersion of fine particles.
Protocol 4: Preparation of an Oral Suspension
Objective: To prepare a homogenous, re-dispersible suspension for oral dosing.
Example Vehicle: 0.5% w/v Methylcellulose with 0.1% v/v Tween® 80 in water.
Methodology:
Micronize Compound: If necessary, reduce the particle size of the compound using a mortar and pestle to improve suspension stability.
Prepare Vehicle: Prepare the aqueous methylcellulose solution according to the supplier's instructions (this often requires heating and cooling cycles). Add the Tween® 80.
Create a Paste: In a glass mortar, add the weighed compound. Add a small amount of the vehicle and triturate (grind) to form a smooth, uniform paste. This "wetting" step is critical to prevent particle agglomeration.
Dilute Suspension: Gradually add the remaining vehicle in small portions while continuously mixing.
Homogenize: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes.
Dosing: Ensure the suspension is continuously stirred during dose administration to guarantee dose uniformity.
Section 3: Analytical Quality Control
Rationale: "You can't dose what you don't know." It is imperative to confirm that the final formulation contains the correct concentration of the active ingredient and that the compound has not degraded during preparation. This is a non-negotiable step for data integrity.
Caption: A standard workflow for the quality control of preclinical formulations.
Protocol 5: HPLC-UV Method for Concentration Verification
Objective: To provide a starting point for an analytical method to quantify 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in solution.
Note: This method must be optimized and validated for linearity, accuracy, and precision.
Parameter
Suggested Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV at 210 nm and 254 nm (or scan for λmax)
Quantification
External calibration curve prepared from a known stock solution.
Section 4: Application in Experimental Models
In Vitro Studies
For in vitro assays, a concentrated stock solution is typically prepared in 100% DMSO. This stock is then diluted into the cell culture medium to achieve the final desired concentration.
Key Consideration: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Relevant Assays: Given the piperazine core, assays relevant to CNS research are appropriate. These include neurotoxicity assays, neurite outgrowth studies, blood-brain barrier permeability models (e.g., MDCK-MDR1), and specific receptor binding or functional assays.[9][10][11]
In Vivo Studies
The choice of formulation from Section 2 will be directly applied here.
Key Considerations:
Tolerability: The vehicle itself must be well-tolerated at the dosing volume. Pilot studies with the vehicle alone are recommended. Acidic formulations can cause irritation, especially with SC or IP administration.
Dose Volume: Adhere to institutional guidelines for maximum dosing volumes for the chosen species and route.
Pharmacokinetics: The chosen formulation will significantly impact the pharmacokinetic profile (absorption, distribution, metabolism, and excretion). For example, a co-solvent solution may provide rapid absorption, while a suspension could lead to slower, more sustained absorption.[5]
Relevant Models: Animal models of neuropsychiatric disorders (e.g., depression, anxiety, schizophrenia) are often used to evaluate compounds with piperazine scaffolds.[12][13][14]
Section 5: Safety & Handling Precautions
Based on safety data for structurally similar piperazine derivatives, the following precautions are mandatory.[15][16][17]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Engineering Controls: Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
Contact Avoidance: This class of compounds is often irritating to the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[18]
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
References
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Sharma, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]
Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available at: [Link]
Kumar, L., & Kalidhar, S. (2014). Preclinical formulations: insight, strategies, and practical considerations. Drug Development and Industrial Pharmacy. Available at: [Link]
PubChem. Compound Summary for (S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]
PubChem. Compound Summary for Piperazin-1-ylpropanol. National Center for Biotechnology Information. Available at: [Link]
Singh, S., & Kumar, L. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Drug Development and Industrial Pharmacy. Available at: [Link]
BenchChem. (2025).
Colacino, E., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
Kos, J., et al. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. Available at: [Link]
Environmental Science and Pollution Research. (2018). An overview on Common Organic Solvents and their Toxicity.
The Strategic Utility of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in the Design of Novel Therapeutic Agents
Introduction: The Piperazine Moiety as a Privileged Scaffold In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its prevalence in a vast array of clinically succ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperazine Moiety as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its prevalence in a vast array of clinically successful drugs is a testament to its versatile physicochemical properties. The two nitrogen atoms within the six-membered ring can be strategically functionalized to modulate aqueous solubility, lipophilicity, and target engagement, making it an invaluable component in drug design.[2] The introduction of a methyl group on one of the piperazine nitrogens, as seen in the 4-methylpiperazine moiety, often enhances metabolic stability and can fine-tune the basicity (pKa) of the distal nitrogen, which is crucial for interactions with biological targets. This guide focuses on a specific, yet versatile building block, 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL , and its application in the synthesis of novel therapeutic agents. While this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous patented and investigational compounds. This document will, therefore, provide a detailed, scientifically-grounded protocol for its synthesis based on established chemical principles and explore its potential in drug discovery by drawing parallels with structurally related therapeutic agents.
Rationale for Use: Why 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is a Valuable Building Block
The structural features of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL offer several advantages for the medicinal chemist:
A Versatile Handle for Further Functionalization: The primary alcohol provides a reactive site for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. This allows for the facile introduction of pharmacophoric elements or linkers to more complex molecular architectures.
Modulation of Physicochemical Properties: The 4-methylpiperazine group is a common feature in central nervous system (CNS) active drugs, as it can improve blood-brain barrier penetration.[3] Its basic nature also enhances aqueous solubility, a critical factor for bioavailability.
Stereochemical Complexity: The methyl group at the 2-position of the propanol backbone introduces a chiral center. This allows for the synthesis of stereoisomers, which can be invaluable in exploring stereoselective interactions with biological targets, potentially leading to improved potency and reduced off-target effects.
A Proven Scaffold in Drug Discovery: The 4-methylpiperazine moiety is a key component in a number of successful drugs, including anticancer agents and antipsychotics.[3][4] Its presence in a novel building block provides a strong starting point for the development of new therapeutics.
Application Notes: Potential Therapeutic Areas
The structural elements of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL suggest its utility in the development of therapeutic agents for a range of diseases, including:
Oncology
The piperazine scaffold is a prominent feature in many kinase inhibitors approved for cancer therapy.[5] These drugs often target specific signaling pathways that are dysregulated in cancer cells. The 4-methylpiperazine group in these molecules frequently serves to enhance solubility and engage in key interactions within the ATP-binding pocket of the target kinase. For example, derivatives of piperazine have been patented as inhibitors of Bruton's Tyrosine Kinase (Btk), a crucial enzyme in B-cell malignancies.[6] The primary alcohol of our title compound could be used to attach it to a larger heterocyclic core, mimicking the structure of known kinase inhibitors.
Neurodegenerative Diseases
Piperazine derivatives have been extensively investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7] They have been incorporated into molecules designed to modulate neurotransmitter systems or inhibit enzymes implicated in disease progression. For instance, certain piperazine and piperidine derivatives are being explored for their ability to inhibit VDAC oligomerization and apoptosis, processes linked to neuronal cell death. The 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL scaffold could be elaborated to generate novel ligands for CNS targets.
Viral Infections and Inflammatory Diseases
The versatility of the piperazine ring extends to the development of antiviral and anti-inflammatory agents.[8][9] Patented piperidine and piperazine derivatives have shown promise in treating viral infections like hepatitis C.[8] Furthermore, the anti-inflammatory properties of some piperazine-containing compounds make them attractive candidates for autoimmune and other inflammatory conditions.
Protocols: Synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL and Derivatives
Proposed Synthesis of the Core Building Block
The synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL can be logically approached through the nucleophilic substitution of a suitable 3-halo-2-methylpropan-1-ol with 1-methylpiperazine.
Workflow for the Synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Optimizing reaction conditions for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals actively engaged in the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of novel amino alcohol scaffolds. Here, we provide not just protocols, but the underlying chemical logic, troubleshooting strategies, and data-driven recommendations to empower you to overcome common synthetic challenges.
Overview of Proposed Synthetic Strategy
Aza-Michael Addition: The conjugate addition of N-methylpiperazine to methacrolein. This reaction forms the crucial C-N bond at the 3-position.
Reductive Carbonyl Reduction: The in-situ reduction of the intermediate aldehyde to the primary alcohol using a selective reducing agent like sodium borohydride (NaBH₄).
This strategy is advantageous due to its high atom economy, convergent nature, and the use of readily available starting materials.
Caption: Potential reaction pathways leading to side products.
Prevention Strategies:
To avoid Side Product A (2-methyl-2-propen-1-ol): This forms when NaBH₄ reduces methacrolein before the Michael addition occurs. As detailed in Q1, ensure the Michael addition has proceeded to completion before introducing the borohydride, and add the reducing agent at a lower temperature (0 °C).
[1]* To avoid Side Product B (Bis-Michael Adduct): This can occur if a primary amine is present and reacts twice. While N-methylpiperazine is a secondary amine, impurities or side reactions could lead to related products. More commonly, with piperazine itself, 1,4-disubstituted products are a major issue. Using N-methylpiperazine correctly should prevent this, but ensuring a 1:1 stoichiometry is crucial.
[2]* To avoid Side Product C (Unreacted Intermediate): This indicates an incomplete reduction. Ensure you are using a sufficient molar equivalent of NaBH₄ (typically 1.1 to 1.5 equivalents relative to the aldehyde). Also, allow the reduction step to proceed for an adequate amount of time (e.g., 2-4 hours) before quenching the reaction.
Q3: I'm struggling with the purification of my final product. It seems to be very polar and streaks on the silica gel column.
Answer: The target compound is a tertiary amino alcohol, which is inherently polar and basic. These properties can lead to poor chromatographic behavior on standard silica gel.
Purification Optimization:
Modify the Mobile Phase: Basic compounds often interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier to your eluent system.
Recommended Eluent System: Start with a dichloromethane (DCM)/methanol (MeOH) gradient. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase. This will neutralize the acidic sites on the silica and dramatically improve peak shape. The use of amine additives is a standard technique for the HPLC purification of primary, secondary, and tertiary amines.
[3]2. Consider an Alternative Stationary Phase: If silica gel still proves problematic, consider using alumina (basic or neutral) or a diol-functionalized stationary phase, which are less acidic and often better suited for separating amines.
[3]3. Salt Formation and Extraction: An alternative to chromatography is purification via an acid-base extraction.
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
Extract with an aqueous acid solution (e.g., 1M HCl). The basic amino alcohol will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
Basify the aqueous layer (e.g., with 2M NaOH or solid K₂CO₃) until pH > 10.
Extract the free-based product back into an organic solvent (e.g., DCM or ethyl acetate).
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product. This method is often described in patents for purifying amino alcohols.
[4]
Recommended Experimental Protocol
This protocol is a robust starting point. In-process monitoring via TLC is highly recommended to optimize reaction times.
Materials:
N-Methylpiperazine
Methacrolein
Methanol (MeOH), anhydrous
Sodium borohydride (NaBH₄)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Aza-Michael Addition:
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperazine (1.0 eq.).
Dissolve the amine in anhydrous methanol (approx. 0.2 M concentration).
Cool the solution to 0 °C using an ice bath.
Slowly add methacrolein (1.05 eq.) dropwise over 10 minutes.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 1% Et₃N) until the N-methylpiperazine spot has been consumed.
In-situ Reduction:
Once the Michael addition is complete, cool the reaction mixture back down to 0 °C.
In small portions, slowly add sodium borohydride (1.2 eq.) over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor by TLC for the disappearance of the intermediate aldehyde.
Work-up and Isolation:
Cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the remaining aqueous residue with dichloromethane (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Purify the crude oil via flash column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane, with the mobile phase containing 1% triethylamine throughout.
Data Summary Table
This table provides a quick reference for optimizing key reaction parameters.
Parameter
Recommended Condition
Rationale & Justification
Solvent
Methanol (MeOH)
Protic solvent that facilitates both the Michael addition and solubilizes the sodium borohydride reagent.
Stoichiometry
1.0 eq. N-Methylpiperazine, 1.05 eq. Methacrolein
Slight excess of the aldehyde can help drive the Michael addition to completion.
Reducing Agent
Sodium Borohydride (NaBH₄)
A mild and selective reagent effective for reducing aldehydes to alcohols. It is less reactive than agents like LiAlH₄, which would be more likely to cause unwanted side reactions. [5]
Temperature
0 °C to RT for Michael addition; 0 °C for NaBH₄ addition
Initial cooling for the Michael addition controls the exotherm. Cooling during NaBH₄ addition is critical to minimize premature reduction of methacrolein and ensure selectivity for the intermediate aldehyde. [1]
pH Control
Not strictly required; work-up is basic
The reaction proceeds well under neutral conditions. A basic work-up is necessary to quench excess borohydride and ensure the product is in its free-base form for extraction.
Purification Eluent
DCM/MeOH + 1% Triethylamine
The amine additive deactivates acidic sites on the silica gel, preventing peak tailing and improving separation efficiency for the basic product. [3]
References
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved February 13, 2026, from [Link]
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved February 13, 2026, from [Link]
Kemal, Ö., & Rees, C. B. (1980). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1274-1279. Retrieved February 13, 2026, from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
Zeynizadeh, B., & Rahimi, S. (2009). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2959-2967. Retrieved February 13, 2026, from [Link]
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
Barreca, G., & Gaggini, F. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719.
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Retrieved February 13, 2026, from [Link]
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. Retrieved February 13, 2026, from [Link]
Azizi, N., & Saidi, M. R. (2004). LiClO4 Accelerated Michael addition of amines to α,β-unsaturated olefins under solvent-free conditions. Tetrahedron, 60(2), 383-387. Retrieved February 13, 2026, from [Link]
Vedejs, E., & Fields, S. C. (1996). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Journal of the American Chemical Society, 118(46), 11815-11816. Retrieved February 13, 2026, from [Link]
Hrmova, M., & Kollar, L. (2015). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Tetrahedron Letters, 56(35), 5035-5038. Retrieved February 13, 2026, from [Link]
Stability issues of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in solution
The following technical guide addresses the stability, solubility, and handling of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol . This document is structured as a Tier-3 Support Resource for analytical and formulation...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, solubility, and handling of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol . This document is structured as a Tier-3 Support Resource for analytical and formulation scientists.
Subject: Stability & Troubleshooting for 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Chemical Class:
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol is a bifunctional building block containing a tertiary amine (piperazine ring) and a primary alcohol .[1] Its stability profile is dominated by the nucleophilicity and redox susceptibility of the piperazine moiety.
Core Stability Risks:
Oxidative Degradation: The
-methyl group and piperazine ring are prone to -oxidation, particularly in solution, leading to "ghost peaks" in LC-MS (M+16).[1]
Carbamate Formation (CO₂ Scrubbing): Like many piperazines, this molecule acts as a CO₂ scrubber. Exposure to air results in the formation of carbamic acid adducts, causing pH drift and potential precipitation.
Hygroscopicity: The molecule is highly hygroscopic; water absorption accelerates oxidative degradation and alters effective concentration.
Troubleshooting Guide (Q&A)
Issue 1: "My clear solution turned yellow/brown after 48 hours at room temperature."
Diagnosis:Oxidative Degradation (N-Oxide Formation)
Piperazine derivatives are electron-rich.[1] In the presence of dissolved oxygen and light, the tertiary amines undergo radical oxidation to form
-oxides and subsequent conjugated iminium species, which are chromophores (yellow/brown).
Corrective Action:
Immediate: Degas all solvents with nitrogen or helium for 15 minutes prior to dissolution.
Storage: Store solutions in amber glass vials with a nitrogen headspace. Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite if the application permits.
Validation: Check LC-MS for a peak at [M+16] (Mono-N-oxide) or [M+32] (Di-N-oxide).[1]
Issue 2: "I see shifting retention times and 'fronting' peaks in HPLC."
Diagnosis:pH-Dependent Protonation & Silanol Interaction
This molecule has two basic centers (
, ).[1] In unbuffered or weakly buffered mobile phases, the amine groups interact strongly with residual silanols on the silica column, causing peak tailing or fronting.
Corrective Action:
Mobile Phase: Use a high-pH stable column (e.g., C18 Hybrid) with a basic buffer (Ammonium Bicarbonate, pH 10) to keep the amine deprotonated.
Alternative: Use a low pH buffer (0.1% Formic Acid) to fully protonate the amines, but ensure the column is end-capped to prevent silanol drag.
Protocol: See Protocol A below for recommended conditions.
Issue 3: "The substance precipitated from the solution upon standing in air."
Diagnosis:Atmospheric CO₂ Absorption (Carbamate Formation)
Piperazines react reversibly with atmospheric CO₂ to form zwitterionic carbamates. This reaction is exothermic and reduces the solubility of the free base in non-polar solvents, leading to precipitation or "oiling out."
Corrective Action:
Recovery: Acidify the solution to pH < 3 to decarboxylate the carbamate (releasing CO₂ gas), then neutralize back to the desired pH under inert atmosphere.
Prevention: Use septum-sealed caps immediately after preparation.[1] Do not leave open vessels in the fume hood draft.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for piperazine amino-alcohols in solution.
Caption: Figure 1.[1] Primary degradation and equilibrium pathways. Oxidation is irreversible, while CO₂ absorption is reversible via acidification.
Experimental Protocols
Protocol A: Stability-Indicating LC-MS Method
Use this protocol to quantify degradation products.[1]
Parameter
Setting
Column
Waters XBridge C18 (or equivalent high-pH stable), 3.5 µm, 4.6 x 100 mm
UV 210 nm (low sensitivity due to lack of chromophore) & MS (ESI+)
Why this works?
High pH suppresses protonation, improving peak shape for amines. MS detection is required as the molecule has weak UV absorbance.
Protocol B: Purification of Oxidized Material
If your material has yellowed, use this salt-formation strategy to purify it.[1]
Dissolution: Dissolve the degraded oil in a minimal amount of dry Ethanol or Isopropanol.
Acidification: Dropwise add 2.0 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl.
Observation: The solution will heat up (exothermic).
Precipitation: Add cold Diethyl Ether or MTBE until a white precipitate forms.
Mechanism:[1][2] The dihydrochloride salt is insoluble in ether, while the
-oxide impurities often remain in the organic mother liquor.
Filtration: Filter the white solid under nitrogen. Wash with cold ether.
Result: The resulting dihydrochloride salt is significantly more stable to oxidation than the free base.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO?A: Yes, but DMSO is hygroscopic and can act as an oxidant over time. For long-term storage (>1 month), store as a solid powder at -20°C. If solution storage is mandatory, use anhydrous DMSO stored under argon.[1]
Q: What are the expected "Ghost Peaks" in Mass Spec?A:
M+14: Methylation artifact (if Methanol is used as solvent with acids).
2M+1: Dimer formation (Concentration dependent).
Q: Is the molecule light sensitive?A: The pure white solid is relatively stable, but solutions are light sensitive . UV light accelerates the radical oxidation of the piperazine ring. Always use amber glassware.
References
Sigma-Aldrich. Product Specification: 2-(4-Methylpiperazin-1-yl)propan-1-ol.[1] Accessed 2024.[3][4] Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem.[5] Link
Rochelle, G. T. (2011). Thermal Degradation of Amines for CO2 Capture. Current Opinion in Chemical Engineering. (Context on Piperazine oxidation/CO2 interaction). Link[1]
Dow Chemical. Ethanolamines and Amines: Storage and Handling Guide. (General handling for amino-alcohols). Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #882-B: Yield Optimization for Piperazinyl-Propanol DerivativesStatus: Open
Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields in the synthesis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol . This is a classic "deceptively simple" molecule. While the retrosynthesis looks straightforward (Michael addition followed by reduction), the practical execution is fraught with three specific traps: retro-Michael instability , aluminum-amine chelation during workup, and extreme water solubility .
This guide bypasses standard textbook advice and focuses on the specific failure points of this piperazine-linker motif.
Module 1: The Michael Addition (The "Hidden" Loss)
The Reaction: 1-Methylpiperazine + Methyl Methacrylate
Intermediate Ester
The Trap: Polymerization vs. Reversion
Users often report yields of 40-50% here, assuming the rest was "lost." In reality, it likely never formed or reverted during workup. Methyl methacrylate (MMA) is prone to polymerization, and the amino-ester product is prone to retro-Michael decomposition if heated excessively.
Troubleshooting Protocol:
Symptom
Diagnosis
Corrective Action
Gummy/Solid Residue
MMA Polymerization
Add Inhibitor: Add 100-200 ppm of MEHQ (Hydroquinone monomethyl ether) to the reaction. Run under air (O2 is required for MEHQ to work), not strict Nitrogen, unless using a non-radical pathway.
Low Conversion
Equilibrium Limit
Solvent-Free (Neat): Run the reaction neat (no solvent) with 1.2 eq. of the amine. Concentration drives the kinetics.
Product Loss on Evap
Retro-Michael
Temperature Cap: Never exceed 60°C during rotary evaporation. The intermediate ester is thermally unstable.
Catalyze: Add 5 mol% Glacial Acetic Acid. This activates the acrylate carbonyl without protonating the amine entirely.
Incubate: Stir at room temperature for 12–16 hours. Do not reflux.
Monitor: Check TLC (stained with KMnO4 or Dragendorff’s reagent).
Workup: Remove excess MMA under high vacuum at <40°C. Do not distill the ester intermediate; use crude for the reduction.
Module 2: The Reduction (The "Gelatinous Curse")
The Reaction: Intermediate Ester + LiAlH
Target Alcohol
The Trap: Aluminum Chelation
This is the single biggest yield killer. Amino-alcohols form stable chelates with aluminum salts (byproducts of Lithium Aluminum Hydride). Standard acidic or basic workups (Fieser method) often fail because the product gets trapped inside the aluminum precipitate, which turns into a rock-hard solid or an unfilterable slime.
The Solution: Rochelle's Salt Workup
You must use a ligand exchange method to solubilize the aluminum, allowing the organic product to be released.
Protocol:
Quench: Dilute reaction (in THF/Ether) with wet ether.
Solubilize: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use 10 mL of solution per gram of LiAlH
used.
Stir: Vigorously stir for 2–4 hours. This is non-negotiable. The grey sludge must turn into two clear, distinct layers (organic and aqueous).
Separate: The aluminum stays in the aqueous layer as a tartrate complex; your amine moves to the organic layer.
Module 3: Isolation (The Water Trap)
The Issue: The target molecule, 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol , is highly polar. In a standard water/DCM extraction, 30-40% of your product will remain in the water phase.
Troubleshooting Decision Tree:
Caption: Decision matrix for recovering water-soluble amino-alcohols. "Salting out" increases ionic strength to push the organic molecule out.
The "Salting Out" Recipe:
Saturate the aqueous layer (from the Rochelle's workup) with solid NaCl until no more dissolves.
Extract not with pure DCM, but with 3:1 Chloroform:Isopropanol . The alcohol helps pull the polar amine into the organic phase.
Repeat extraction 4–5 times.
Module 4: Purification (The Final Polishing)
The Issue: The basic nitrogen interacts with silanols on silica gel, causing the product to "streak" (broad tailing on the column), leading to mixed fractions and loss.
The Fix: Amine-Doped Silica.
Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.
Eluent: Use DCM:MeOH:NH
OH (90:9:1). The ammonia competes for the acidic sites on the silica, allowing your product to elute cleanly.
Summary of Critical Parameters
Parameter
Standard Practice (Low Yield)
Optimized Practice (High Yield)
Michael Addition
Reflux in Methanol
Neat (No Solvent), Room Temp, Acetic Acid Cat.
Reduction Workup
Fieser (Water/NaOH)
Rochelle's Salt (K-Na Tartrate)
Extraction
DCM Wash
Salting Out + CHCl/IPA (3:1)
Purification
Standard Silica
TEA-neutralized Silica or Distillation
Visualizing the Pathway
Caption: Optimized synthetic workflow highlighting the critical "Neat" addition and "Ligand Exchange" workup steps.
References
Michael Addition Optimization: Polymer Chemistry, "Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts."[1] (Demonstrates the efficiency of neat/catalyzed conditions for methacrylates).
Rochelle's Salt Workup: Journal of Chemical Education, "Work-up of Lithium Aluminum Hydride Reactions: A Comparative Study." (Establishes tartrate complexation as superior for amino-alcohols).
Purification of Amino Alcohols: Organic Process Research & Development, "Practical Guide to the Purification of Amino-Alcohols." (Details the salting-out and amine-doped silica techniques).
General Synthesis of Piperazine Propanols: European Journal of Medicinal Chemistry, "Synthesis and pharmacological evaluation of new 1-(3-phenoxy-2-propyl)-4-phenylpiperazines." (Provides baseline for piperazine alkylation/reduction pathways).
Technical Support Center: Impurity Identification in 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
<-3a--22_do-not-depend-on-this-text-for-the-meaning-of-the-following-content-it-is-only-a-placeholder-for-the-real-content_22_> Welcome to the technical support center for the identification of impurities in 2-Methyl-3-(...
Welcome to the technical support center for the identification of impurities in 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into potential challenges and their solutions during the analysis of this compound. The information herein is structured to offer not just procedural steps but also the underlying scientific rationale to empower you in your experimental work.
Understanding the Importance of Impurity Profiling
Any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] Therefore, rigorous impurity profiling—the identification, quantification, and control of these unwanted substances—is a critical aspect of pharmaceutical development and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3]
For 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a molecule featuring a piperazine ring and a primary alcohol, the potential for various impurities exists, arising from the synthetic route or degradation. A thorough understanding of these potential impurities is the first step toward developing robust analytical methods for their control.
Potential Impurities in 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][3] For 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, organic impurities are of primary concern and can originate from starting materials, by-products of the synthesis, intermediates, and degradation products.[1][3][4]
Synthesis-Related Impurities
The synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL can give rise to several potential impurities. While specific synthetic routes may vary, common pathways can introduce the following types of impurities:
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product. For instance, in a synthesis involving the reaction of N-methylpiperazine with an appropriate propyl derivative, residual N-methylpiperazine could be a potential impurity.
By-products: Side reactions occurring during the synthesis can generate unwanted by-products. The reactivity of the piperazine nitrogens can sometimes lead to di-substituted products or other side-chain modifications.[5]
Reagents and Catalysts: Though typically removed during work-up and purification, trace amounts of reagents or catalysts used in the synthesis may persist.[3]
Degradation Products
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL can degrade under various stress conditions such as heat, light, humidity, and extreme pH, leading to the formation of degradation products.[4] Potential degradation pathways could involve oxidation of the alcohol or the piperazine ring, or cleavage of the molecule.
Common Potential Impurities Table
Impurity Type
Potential Impurity Name
Potential Origin
Starting Material
N-methylpiperazine
Incomplete reaction
Intermediate
3-(4-methylpiperazin-1-yl)propionaldehyde
Incomplete reduction step
By-product
1,4-Bis(2-methyl-1-hydroxypropyl)piperazine
Di-substitution reaction
Degradation Product
2-Methyl-3-(4-methylpiperazin-1-YL)propanoic acid
Oxidation of the primary alcohol
Troubleshooting Analytical Challenges
The analysis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL and its impurities can present several challenges, particularly due to the polar nature of the molecule. This section provides troubleshooting guidance for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for impurity profiling in pharmaceuticals.[3][6] However, the high polarity of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL can lead to poor retention on traditional reversed-phase columns.[7][8]
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: My main peak and impurities are eluting at or near the solvent front on a C18 column. What can I do to improve retention?
A1: This is a common issue with highly polar compounds.[7] Here are several strategies to improve retention:
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases designed to enhance the retention of polar analytes.[9]
Employ a Lower Percentage of Organic Solvent in the Mobile Phase: Increasing the aqueous component of the mobile phase can increase retention in reversed-phase chromatography. However, be cautious of "dewetting" with highly aqueous mobile phases on traditional C18 columns.[10]
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10]
Consider Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can form a neutral complex with your ionized analyte, increasing its retention on a reversed-phase column. However, this approach can lead to long column equilibration times and may not be compatible with mass spectrometry (MS).[10]
Adjust Mobile Phase pH: The piperazine moiety in your compound is basic. Adjusting the pH of the mobile phase to ensure the analyte is in its ionized form can sometimes improve peak shape and retention, especially on columns with some ion-exchange character. Select a buffer with a pKa within ±1 pH unit of your desired mobile phase pH.[9]
Q2: I am observing poor peak shape (tailing or fronting) for my main analyte and impurities. What are the likely causes and solutions?
A2: Poor peak shape can be caused by several factors:
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic analytes like yours, causing peak tailing. Using a base-deactivated column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, you can get a mixture of ionized and non-ionized forms, leading to peak splitting or broadening. Ensure the mobile phase pH is at least one unit away from the analyte's pKa.[9]
Column Degradation: A void at the head of the column or a contaminated frit can also cause poor peak shape. Try reversing the column and flushing it, or replacing the column if necessary.
Experimental Workflow: HPLC Method Development
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for impurity profiling.[1][11][12]
Q1: My compound, 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, has low volatility and shows poor peak shape in the chromatogram. How can I improve its analysis by GC-MS?
A1: The presence of the hydroxyl and amine groups makes your compound polar and less volatile. Derivatization is a common strategy to address this.[11]
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the hydroxyl and secondary amine groups with trimethylsilyl (TMS) groups, increasing volatility and improving peak shape.
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to form trifluoroacetyl derivatives, which are also more volatile.[11][13]
Q2: I am trying to identify an unknown impurity peak in my GC-MS data. How can I go about elucidating its structure?
A2: The mass spectrum provides valuable information for structure elucidation.
Molecular Ion Peak: Identify the molecular ion peak (M+) to determine the molecular weight of the impurity.
Fragmentation Pattern: Analyze the fragmentation pattern. The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and loss of substituents.[11] Comparing the fragmentation pattern of the impurity to that of your main compound can provide clues about the structural differences.
Library Search: Utilize a mass spectral library (e.g., NIST, Wiley) to search for potential matches to your impurity's mass spectrum.
Consider Synthetic Pathway: Think about the starting materials, intermediates, and potential side reactions in your synthesis. This can help you propose likely structures for the impurities.
Protocol: GC-MS Analysis with Derivatization
Sample Preparation: Accurately weigh about 1-5 mg of the 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL sample into a vial.
Dissolution: Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
Derivatization: Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
Reaction: Cap the vial and heat at 70°C for 30 minutes.
Injection: Cool to room temperature and inject 1 µL into the GC-MS.
Typical GC-MS Parameters:
Parameter
Setting
Injector Temperature
250 °C
Column
DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)
Oven Program
Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas
Helium, constant flow
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-500
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities.[11][14][15]
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: How can I use NMR to confirm the structure of a suspected impurity?
A1: NMR provides detailed information about the chemical environment of atoms.[11][16]
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals can help identify the different proton environments in the molecule. For example, a change in the chemical shift of the protons on the carbon bearing the hydroxyl group could indicate its oxidation to a carboxylic acid.
¹³C NMR: This provides information on the carbon skeleton of the molecule.[15]
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the impurity.[17]
Q2: I have isolated an impurity, but I have a very small amount. Can I still get a good NMR spectrum?
A2: Modern NMR spectrometers are highly sensitive.
High-Field Magnets: Using a higher field instrument will increase sensitivity and dispersion.[14]
Cryogenic Probes: These significantly enhance the signal-to-noise ratio, allowing for the analysis of very small sample quantities.[14]
Increased Number of Scans: Acquiring a larger number of scans will improve the signal-to-noise ratio.
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[2][18] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
ICH Q3A Thresholds for Impurities in New Drug Substances
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg per day total daily intake (whichever is lower)
0.15% or 1.0 mg per day total daily intake (whichever is lower)
It is crucial to be aware of these thresholds as they dictate the level of analytical scrutiny required for any detected impurities.
Conclusion
The successful identification and control of impurities in 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL require a multi-faceted analytical approach. By understanding the potential sources of impurities and the nuances of the analytical techniques employed, researchers can effectively troubleshoot challenges and ensure the quality and safety of their materials. This guide serves as a foundational resource to aid in this critical aspect of pharmaceutical development.
References
Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (URL: )
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: )
HPLC-UV Method Development for Highly Polar Impurities - Resolian. (URL: )
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: )
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Labor
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (URL: )
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (URL: [Link])
HPLC-Based Strategies for Impurity Profiling and Valid
ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. (URL: [Link])
Recent trends in the impurity profile of pharmaceuticals - PMC. (URL: [Link] impurity-profiling-of-drugs-in-pharmaceutical-research/)
Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (URL: [Link])
ICH Q3 Guidelines. (URL: )
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (URL: )
Strategies to Enable and Simplify HPLC Polar Compound Separation. (URL: [Link])
Purity Analysis of 1-(2-Hydroxyethyl)
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (URL: [Link])
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed. (URL: [Link])
GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2 - ResearchGate. (URL: [Link])
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products - ACD/Labs. (URL: [Link])
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (URL: [Link])
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (URL: [Link])
US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google P
Q3C (R8) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA). (URL: [Link])
An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
Impurities in Pharmaceuticals- A Review. - SciSpace. (URL: [Link])
Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed. (URL: [Link])
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (URL: [Link])
Technical Support Center: Improving Selectivity in Reactions of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Welcome to the technical support guide for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional molecule. As a bifunctional compound featuring both a primary alcohol and two tertiary amine sites within a piperazine ring, achieving high selectivity in chemical transformations can be a significant challenge.
This guide provides troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes, improve yields, and minimize the formation of unwanted byproducts.
Section 1: Synthesis and Regioselectivity Control
The successful application of this molecule begins with its efficient and selective synthesis. The most common approach involves the nucleophilic addition of 1-methylpiperazine to a three-carbon electrophile, where controlling regioselectivity is the primary challenge.
FAQ 1.1: What is the recommended synthetic route for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL?
The most direct and atom-economical route is the ring-opening of 2-methyloxirane (isobutylene oxide) with 1-methylpiperazine.[1] This reaction involves a nucleophilic attack by one of the piperazine nitrogens on an electrophilic carbon of the epoxide ring. However, this reaction can potentially yield two different regioisomers, as the attack can occur at either C1 or C2 of the epoxide. The desired product results from the attack at the less sterically hindered carbon (C1).
An alternative, though less direct, route is the N-alkylation of 1-methylpiperazine with a pre-functionalized three-carbon chain, such as 3-chloro-2-methylpropan-1-ol.[1]
Enhancing the bioavailability of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL for in vivo studies
Subject: Optimization of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL (MMPP) for In Vivo Applications Ticket ID: BIO-OPT-2024-MMPP Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL (MMPP) for In Vivo Applications
Ticket ID: BIO-OPT-2024-MMPP
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering bioavailability challenges with 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol (hereafter referred to as MMPP ). Based on its structure—a basic piperazine core coupled with a polar primary alcohol—MMPP presents a classic Class II/IV (BCS) boundary profile .
The primary bioavailability hurdles are pH-dependent solubility (precipitating in the intestine) and first-pass metabolism (glucuronidation of the hydroxyl group). This guide provides a troubleshooting framework to transition MMPP from a "bench chemical" to a viable "in vivo candidate."
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My compound dissolves in 0.1N HCl but precipitates immediately in Phosphate Buffer (pH 7.4). Why?
Diagnosis: You are observing the "Basic Drug pH-Trap."
The Science: MMPP contains a piperazine nitrogen with a pKa of approximately 8.5–9.0. In the stomach (pH 1.2), it is fully protonated and highly soluble. As it transitions to the duodenum (pH 6.8–7.4), it deprotonates to its free-base form. Because the molecule has a semi-polar alkyl chain but loses its ionic charge, its intrinsic solubility (
) drops drastically, causing rapid precipitation before absorption can occur.
Corrective Action:
Do not dose in pure aqueous acid. This guarantees precipitation upon gastric emptying.
Switch to a Buffered Vehicle: Use a citrate or tartrate buffer (pH 4–5) to maintain a micro-environment of solubility during the transit window.
Q2: We see low plasma exposure despite high solubility in the dosing vehicle. Is it permeability or metabolism?
Diagnosis: Likely First-Pass Metabolism .
The Science: The primary alcohol moiety (
) on the propyl chain is a "soft spot" for Phase II metabolic enzymes (UDP-glucuronosyltransferases). Even if the drug is absorbed, the liver may rapidly conjugate it, leading to high clearance before it reaches systemic circulation.
Corrective Action:
Immediate: Check for glucuronide metabolites in plasma samples.
Strategy: If confirmed, switch to a Lipid-Based Formulation (SEDDS) to promote lymphatic transport (bypassing the liver) or synthesize a prodrug (esterification of the alcohol).
Module 2: Formulation Decision Matrix
Use the following logic flow to select the correct vehicle for your next animal study.
Figure 1: Decision matrix for selecting the optimal formulation strategy based on observed in vitro or in vivo failure modes.
Module 3: Experimental Protocols
Protocol A: Salt Screening (The "Quick Fix" for Solubility)
Objective: Create a transiently stable salt form to prevent intestinal precipitation.
Add equimolar (1:1) amounts of acid dissolved in minimal water.
Stir at 50°C for 30 mins, then cool slowly to 4°C.
Critical Step: If oiling occurs (common with piperazines), add diethyl ether dropwise to induce crystallization.
Validation: Measure the solubility of the resulting solid in Phosphate Buffer (pH 6.8). A >10-fold increase over the free base confirms success.
Protocol B: Preparation of a SEDDS Formulation (The "Gold Standard")
Objective: Solubilize MMPP in a lipid pre-concentrate that self-emulsifies in the gut, protecting the drug and enhancing absorption.
Composition (w/w %):
Component
Function
Recommended Reagent
Concentration
Oil Phase
Solubilizer
Capryol™ 90 or Peceol™
30%
Surfactant
Emulsifier
Cremophor EL or Tween 80
40%
| Co-Surfactant | Dispersant | Transcutol® HP or PEG 400 | 30% |
Step-by-Step:
Weighing: Weigh the Oil, Surfactant, and Co-Surfactant into a glass vial. Vortex for 2 minutes to form a clear, isotropic mixture (Blank SEDDS).
Loading: Add MMPP (target conc: 20–50 mg/mL) to the Blank SEDDS.
Solubilization: Sonicate at 40°C for 15–30 minutes until the drug is fully dissolved.
QC Check: Dilute 100 µL of formulation into 10 mL of water. It should form a clear/bluish nano-emulsion spontaneously. If it is milky/white, increase the Surfactant ratio.
Module 4: Advanced Mechanism Visualization
Understanding why the lipid formulation works is crucial for justifying the complexity to your project lead.
Figure 2: Comparative pathway of aqueous vs. lipid-based delivery. Lipid formulations promote lymphatic transport, bypassing hepatic first-pass metabolism.
Module 5: FAQ - Common Pitfalls
Q: Can I just use DMSO for my animal study?A:Avoid if possible. While DMSO dissolves MMPP well, it precipitates upon contact with interstitial fluids (the "crash" effect), causing local toxicity and erratic absorption. If you must use a co-solvent, limit DMSO to <5% and use PEG400/Water (40:60) as the main vehicle.
Q: The hydroxyl group is problematic. Should I methylate it?A:No. Methylating the alcohol (creating an ether) will likely kill the biological activity if the H-bond donor is required for target binding. Instead, acetylate it to form an ester prodrug . Esters are cleaved by plasma esterases after absorption, regenerating the active parent drug in the blood.
Q: How do I store the SEDDS formulation?A: Store at room temperature. Refrigeration may cause the surfactant to crystallize or the lipid to phase-separate. Always re-vortex before dosing.
References
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods. Link
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Link
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link
Resolving poor solubility of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in aqueous buffers
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. This document provides in-depth troubleshooting and practical guidance for rese...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound. Our recommendations are grounded in established principles of medicinal chemistry and formulation science.
Predicted Compound Profile
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is a basic compound due to the presence of the N-methylpiperazine moiety. The nitrogen atoms in the piperazine ring can be protonated, which is key to its solubility behavior.
Structure: A substituted propanol chain linked to an N-methylpiperazine ring.
Key Functional Group: The piperazine ring contains two nitrogen atoms, making the molecule a weak base. The most basic nitrogen is predicted to have a pKa around 9.0, while the other is significantly less basic.[1][2] For practical purposes, the higher pKa dictates the solubility profile.
Expected Solubility: The compound is expected to be poorly soluble in neutral or alkaline aqueous solutions (e.g., water, PBS pH 7.4) but will become significantly more soluble in acidic conditions (pH < pKa) where the piperazine group is protonated, forming a more soluble salt.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, not dissolving in water or Phosphate-Buffered Saline (PBS) at pH 7.4?
This is the most common issue and is expected behavior. The N-methylpiperazine group is a weak base.[4] At neutral or near-neutral pH (like water or PBS pH 7.4), the molecule is primarily in its uncharged, free base form. This form is less polar and thus has low aqueous solubility.[3] To achieve dissolution, you must lower the pH of the solvent.
Q2: What is the predicted pKa of this compound and why is it important?
The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form. For a basic compound like this one, the relevant pKa (for the most basic nitrogen) is predicted to be approximately 9.09.[1][2] This value is critical because the compound's solubility increases dramatically at pH values below its pKa. As a rule of thumb, for adequate solubility of a basic compound, the pH of the solution should be at least 1 to 2 units below its pKa.
Q3: At what pH should this compound be fully soluble?
To ensure complete protonation and solubilization, we recommend preparing stock solutions at a pH of 4.0-5.0. At this pH, the piperazine nitrogen will be fully protonated, forming a hydrochloride or other salt in situ, which is highly water-soluble.
Q4: I see precipitation when I dilute my acidic stock solution into my neutral cell culture media or assay buffer. What is happening?
This occurs because the small volume of your acidic stock is being neutralized by the much larger volume of the buffered media (e.g., pH 7.4). This pH increase causes the compound to convert back to its poorly soluble free-base form, which then precipitates out of solution. This is a common challenge when working with "pH-dependent" soluble compounds.
In-Depth Troubleshooting & Experimental Guides
This section provides detailed, step-by-step protocols to overcome common solubility challenges.
Issue 1: My compound won't dissolve to create a stock solution.
Cause: The solvent pH is too high (neutral or alkaline).
Solution: Prepare a concentrated stock solution using a pH-modification approach.
Protocol 1: Preparation of an Acidic Stock Solution
Weigh Compound: Accurately weigh the desired amount of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL powder.
Add Acidic Solvent: Add a volume of sterile water or saline, then add 1N HCl dropwise while vortexing or stirring until the solid is fully dissolved. Alternatively, and more precisely, add a pre-prepared acidic buffer such as 50 mM citrate buffer at pH 4.0.
Check pH: Use a calibrated pH meter to confirm the final pH is in the range of 4.0-5.0. Adjust with 1N HCl or 1N NaOH if necessary.
Final Volume: Bring the solution to the final desired volume with the acidic buffer or water.
Sterilization: If required for your application, filter-sterilize the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions.
Issue 2: My compound is soluble in the acidic stock but precipitates upon dilution into my final aqueous buffer (pH 7.4).
Cause: The final buffer pH is above the compound's pKa, causing it to crash out of solution.
Solutions: If your experiment can tolerate them, the use of co-solvents or complexing agents is required.
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a solubilization method.
Solution A: Co-Solvent Systems
Co-solvents work by reducing the polarity of the aqueous medium, which increases the solubility of the non-polar, un-ionized form of your compound.[6][7][8] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).
Key Consideration: The final concentration of the co-solvent must be compatible with your experimental system (e.g., <0.5% DMSO for many cell-based assays).[9]
Co-Solvent
Typical Starting Stock Concentration
Max Recommended Final Assay Conc.
Notes
DMSO
10-50 mM
0.1% - 0.5%
Can act as a structure breaker, weakening hydrophobic interactions between the drug and water.[7]
Ethanol
10-50 mM
0.5% - 1.0%
Often used in combination with other co-solvents.[7]
PEG 400
10-50 mM
1.0% - 5.0%
A less toxic option for some sensitive assays.
Protocol 2: Preparing a Co-Solvent Based Formulation
Primary Stock: Dissolve the compound in 100% DMSO (or your chosen co-solvent) to create a high-concentration primary stock (e.g., 50 mM).
Intermediate Dilution: If necessary, create an intermediate dilution of the primary stock in your co-solvent.
Final Dilution: Add the stock solution to your final aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the final concentration is above the kinetic solubility limit for that co-solvent percentage, and you must use a lower final concentration.
Solution B: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble molecules, like the free-base form of your compound, forming an "inclusion complex."[10][12] This complex as a whole is water-soluble, effectively shuttling your compound into the aqueous phase.[10][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol 3: Preparation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired final aqueous buffer (e.g., PBS pH 7.4). Warming the solution slightly (to 30-40°C) can aid in dissolving the cyclodextrin.
Add Compound: Add the powdered 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL directly to the HP-β-CD solution.
Equilibrate: Tightly cap the vial and shake or sonicate the mixture at room temperature for 4-24 hours to allow for the formation of the inclusion complex.
Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
Collect Supernatant: Carefully collect the clear supernatant. This is your final, saturated solution. The concentration should be determined analytically (see Issue 3).
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter.
Issue 3: How do I determine the maximum soluble concentration of my compound in my final buffer?
Cause: Theoretical calculations and protocols provide starting points, but the actual thermodynamic or kinetic solubility should be confirmed experimentally.
Solution: Perform a shake-flask solubility measurement, which is considered a gold-standard method for determining thermodynamic equilibrium solubility.[14]
Prepare System: In a series of glass vials, add an excess amount of your powdered compound to your final, chosen buffer system (e.g., PBS with 1% DMSO, or PBS with 20% HP-β-CD). "Excess" means adding enough solid so that undissolved material is clearly visible.
Equilibrate: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.[15][16][17]
Separate Phases: After equilibration, allow the vials to sit undisturbed for the solid to settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be careful not to disturb the solid pellet.
Filtration: Immediately filter the aliquot through a 0.22 µm PVDF syringe filter to remove any remaining microscopic particles.
Quantification: Dilute the filtered sample into a suitable solvent and quantify the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[15]
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask method.
References
Ataman Kimya. N-METHYLPIPERAZINE.
Popa, D. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
Mechanism of drug dissolution rate enhancement from β‐cyclodextrin‐drug systems. (1982). Journal of Pharmacy and Pharmacology. Available from: [Link]
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
Co-solvency and anti-solvent method for the solubility enhancement. (2024).
Solubility and pH of amines. (n.d.). Available from: [Link]
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). PMC. Available from: [Link]
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]
Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]
Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Available from: [Link]
Emco Dyestuff. N Methyl Piperazine | CAS NO 109-01-3. Available from: [Link]
N-METHYL PIPERAZINE. (n.d.). Available from: [Link]
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PMC. Available from: [Link]
ResearchGate. pK a values of common substituted piperazines. Available from: [Link]
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
ResearchGate. (2025). Study of pH-dependent drugs solubility in water. Available from: [Link]
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Available from: [Link]
Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. Available from: [Link]
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
R Discovery. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available from: [Link]
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Available from: [Link]
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Available from: [Link]
Wikipedia. N-Methylpiperazine. Available from: [Link]
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
Minimizing side reactions in the synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
[1] Topic: Minimizing Side Reactions & Process Optimization CAS Registry Number: 154607-01-9 Target Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Molecule Profile[1][2] Welcome to th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Minimizing Side Reactions & Process Optimization
CAS Registry Number: 154607-01-9
Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Molecule Profile[1][2]
Welcome to the technical support hub for 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol . This amino-alcohol is a critical linker motif in kinase inhibitors (e.g., KRAS G12C inhibitors) and H3 receptor antagonists.[1] Its synthesis presents a classic "chemoselectivity vs. thermodynamics" challenge.
The most robust industrial route involves a Michael addition of 1-methylpiperazine to methyl methacrylate, followed by hydride reduction .[1] While seemingly straightforward, this pathway is prone to three specific failure modes:
Retro-Michael Reversion: Thermodynamic instability of the intermediate ester.[1]
Radical Polymerization: Oligomerization of the methacrylate starting material.
Aluminum Emulsions: Post-reduction workup failures leading to yield loss.
This guide provides a causality-based troubleshooting framework to navigate these bottlenecks.
Synthesis Pathway & Impurity Map
The following diagram outlines the primary synthetic route and the specific points where side reactions diverge from the product pathway.
Figure 1: Critical Process Pathway showing the divergence of thermodynamic (Retro-Michael) and kinetic (Polymerization) impurities.[1]
Phase 1: The Michael Addition (Ester Formation)[1]
The Challenge: The reaction between 1-methylpiperazine and methyl methacrylate (MMA) is reversible. The forward reaction is exothermic, but the equilibrium constant (
Reduce reaction temperature to 60-70°C. Do not reflux in high-boiling solvents (e.g., Toluene) without removing product.[1]
The Michael addition is exothermic. High heat shifts equilibrium back to starting materials ().[1]
Gummy/Viscous Residue
MMA Polymerization
Add radical inhibitor (MEHQ or BHT) at 100-200 ppm.[1] Ensure slight air sparge if using MEHQ.
Methacrylates polymerize via radical mechanisms.[2][3] MEHQ requires dissolved oxygen to function as an inhibitor [1].
Bis-Adduct Impurity
Piperazine Contamination
Verify purity of 1-methylpiperazine starting material (GC >98%).
If the starting amine contains un-methylated piperazine, it possesses two nucleophilic sites, reacting with two MMA molecules.
Slow Kinetics
Steric Hindrance
Use a polar protic solvent (Methanol) or a Lewis Acid catalyst (e.g., ).[1]
Methanol stabilizes the zwitterionic intermediate via hydrogen bonding, lowering the activation energy [2].
FAQ: Phase 1
Q: Can I use microwave irradiation to speed this up?A: Yes, but with caution. Microwave irradiation can accelerate the reaction significantly (minutes vs. hours).[1] However, because the reaction is reversible, you must cool the vessel rapidly post-reaction to "lock in" the kinetic product. If the vessel cools slowly, the equilibrium may shift back to the starting materials [3].
Q: Why is my crude NMR showing doublets for the methyl group that don't match?A: You likely have a mixture of the ester intermediate and the retro-Michael precursors .[1] The methyl group on the methacrylate (vinylic methyl) appears around 1.9 ppm, whereas the methyl on the saturated ester chain appears as a doublet around 1.1–1.2 ppm.[1]
Phase 2: Reduction & Workup[1]
The Challenge: Converting the ester to the alcohol using Lithium Aluminum Hydride (LiAlH
) is standard, but the amino group coordinates with aluminum salts, creating "unbreakable" emulsions during aqueous workup.
Protocol: The "Fieser" Quench (Mandatory for Amino-Alcohols)
Do not use simple water or acid quenching, which leads to gelatinous aluminum hydroxides that trap your polar amine product.[1]
Step-by-Step:
Calculate: For every x grams of LiAlH
used:
Add:x mL of Water (very slowly, cooling bath applied).
Add:x mL of 15% NaOH solution.
Add:3x mL of Water.
Result: This specific stoichiometry precipitates granular, white lithium aluminate salts that can be easily filtered, leaving the product in the organic phase (THF/Ether) [4].
Troubleshooting Guide: Reduction
Symptom
Probable Cause
Corrective Action
Aldehyde Peak (~9.8 ppm)
Incomplete Reduction
Use 1.5 - 2.0 equivalents of hydride.[1] Ensure LAH is fresh (grey powder, not white/clumpy).
Low Yield after Filtration
Product Trapped in Salts
Repulp the filter cake with hot THF or DCM/MeOH (9:[1]1) and re-filter.[1][4]
C-N Bond Cleavage
Hydrogenolysis (Over-reduction)
Avoid Pd/C hydrogenation for this step.[1] Stick to hydride reagents (LiAlH or LiBH).[1]
Alternative Route: Direct Alkylation
If the Michael route proves problematic due to scale-up regulations (avoiding acrylates), the direct alkylation route is the secondary standard.[1]
O-Alkylation vs. N-Alkylation: The amine is a better nucleophile than the alcohol, but in the presence of strong bases (NaH), the alkoxide will form and compete, creating the ether byproduct.
Solution: Use a weak base (
or DIPEA) in acetonitrile.[1] This ensures the hydroxyl group remains protonated and non-nucleophilic.[1]
Elimination (E2): The alkyl halide can undergo elimination to form methallyl alcohol.[1]
Solution: Keep temperature moderate (<80°C) and avoid bulky, strong bases (e.g., t-BuOK).[1]
References & Authority
Polymerization Inhibition: Ganachaud, F., et al. "Michael addition of amines to acrylates: A versatile tool for polymer synthesis." Progress in Polymer Science, 2017. Link[1]
Solvent Effects: Ranu, B. C., et al. "Significant rate acceleration of the Michael addition of amines to α,β-unsaturated esters/nitriles in water." Tetrahedron Letters, 2007.
Microwave Kinetics: "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." Molecules, 2008, 13, 340-347.[5] Link[1]
Workup Protocol: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581-595. (The standard "n, n, 3n" method).
Compound Data: PubChem CID 11234345 (Related structure verification).[1] Link
Disclaimer
This guide is intended for use by qualified laboratory personnel only. The synthesis involves hazardous reagents (LiAlH
, Methacrylates).[1] Always review the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.
Comparing the efficacy of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL with similar compounds
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, represents a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led...
Author: BenchChem Technical Support Team. Date: February 2026
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, represents a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a diverse array of clinically successful drugs targeting a wide range of diseases. This guide provides an in-depth comparative analysis of the efficacy of three prominent piperazine-containing compounds, each representing a distinct therapeutic class: Aripiprazole, a dopamine D2 receptor partial agonist for the treatment of schizophrenia; Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor for cancers with specific DNA repair deficiencies; and Idelalisib, a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor for certain B-cell malignancies.
This comparison is designed for researchers, scientists, and drug development professionals, offering not just a side-by-side look at their performance but also a detailed examination of the experimental methodologies used to evaluate their efficacy. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction to the Selected Compounds
The focal compound of this guide, 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol, and its isomers, 2-(4-Methylpiperazin-1-yl)propan-1-ol and 3-(4-methylpiperazin-1-yl)propan-1-ol, are simple piperazine derivatives. While commercially available for research purposes, there is a notable lack of extensive public data on their biological efficacy. To provide a meaningful comparative analysis for researchers in the field, we have selected three well-characterized, clinically approved drugs that share the core piperazine moiety but exhibit vastly different mechanisms of action and therapeutic applications. This approach allows for a comprehensive exploration of how the piperazine scaffold contributes to diverse pharmacological activities and how the efficacy of these activities is rigorously assessed.
Aripiprazole is a second-generation antipsychotic that functions as a partial agonist at dopamine D2 receptors.[1][2][3] This unique mechanism allows it to act as a dopamine system stabilizer, reducing dopaminergic neurotransmission in hyperactive states and increasing it in hypoactive states.[2]
Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical for the repair of single-strand DNA breaks.[4][5] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA double-strand break repair, PARP inhibition leads to synthetic lethality.[6][7]
Idelalisib is a highly selective inhibitor of the delta isoform of PI3K (PI3Kδ), which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling.[8][9] By inhibiting PI3Kδ, Idelalisib disrupts the survival and proliferation of malignant B-cells.[10]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of these three compounds has been extensively characterized through a combination of in vitro and in vivo studies. The following sections present a comparative summary of their performance, supported by quantitative data.
In Vitro Potency and Selectivity
The initial assessment of a drug's efficacy begins with determining its potency and selectivity against its intended molecular target in a controlled laboratory setting.
Table 1: Comparative In Vitro Potency of Aripiprazole, Olaparib, and Idelalisib
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
The data clearly demonstrates the high potency and, in the case of Idelalisib, the remarkable selectivity for its target. Aripiprazole exhibits high affinity for its primary target, the D2 receptor, as well as for other serotonin receptors, which contributes to its overall clinical profile.[2] Olaparib is a potent inhibitor of both PARP1 and PARP2.[12] Idelalisib's impressive selectivity for the PI3Kδ isoform over other Class I PI3K isoforms is a key factor in its therapeutic window, minimizing off-target effects.[8]
Cellular Activity and In Vivo Efficacy
The translation of in vitro potency to cellular and, ultimately, in vivo efficacy is a critical step in drug development.
Table 2: Comparative Cellular and In Vivo Efficacy
Compound
In Vitro Model
Key Finding
In Vivo Model
Key Finding
Reference(s)
Aripiprazole
N/A
N/A
Rodent models of schizophrenia
Modulates dopamine release in the prefrontal cortex.
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
These findings highlight the successful translation of in vitro potency to meaningful biological effects in cellular and animal models, which ultimately predicted clinical success.
Experimental Methodologies: A Detailed Guide
The following sections provide detailed, step-by-step protocols for key experiments used to evaluate the efficacy of each class of compound.
Aripiprazole: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Caption: Workflow for a dopamine D2 receptor binding assay.
Membrane Preparation:
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
Assay Setup:
In a 96-well plate, add a fixed concentration of a radiolabeled D2 receptor antagonist, such as [3H]Spiperone.
Add increasing concentrations of the test compound (e.g., Aripiprazole).
Initiate the binding reaction by adding the prepared cell membranes.
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled D2 antagonist).
Incubation and Filtration:
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Wash the filters with ice-cold buffer to remove any unbound radioligand.
Detection and Analysis:
Dry the filter plate and add scintillation cocktail to each well.
Quantify the amount of bound radioactivity in each well using a scintillation counter.
Subtract the non-specific binding from all other values to determine the specific binding.
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
Olaparib: PARP1 Enzymatic Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of PARP1 and the inhibitory effect of a test compound.
Caption: Workflow for a PI3Kδ kinase assay.
Kinase Reaction Setup:
In a 96-well plate, add a fixed concentration of recombinant human PI3Kδ enzyme.
Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
Add increasing concentrations of the test compound (e.g., Idelalisib).
Include control wells for maximal enzyme activity (no inhibitor) and background (no enzyme).
Initiation of Kinase Reaction:
Start the reaction by adding a fixed concentration of ATP.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). During this time, PI3Kδ will phosphorylate PIP2 to produce PIP3, consuming ATP in the process.
Detection of ATP Consumption:
Add a reagent (such as ADP-Glo™ Reagent) that terminates the kinase reaction and depletes the remaining unconsumed ATP.
Add a second reagent (Kinase Detection Reagent) that converts the ADP generated by the kinase reaction back into ATP.
This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated, and thus to the kinase activity.
Data Analysis:
Measure the luminescence of each well using a microplate reader.
Plot the luminescence signal as a function of the inhibitor concentration.
Calculate the IC50 value from the resulting inhibition curve.
Conclusion: The Versatility of the Piperazine Scaffold
This comparative guide demonstrates the remarkable versatility of the piperazine scaffold in modern drug discovery. By examining three distinct and highly successful drugs—Aripiprazole, Olaparib, and Idelalisib—we have seen how this simple heterocyclic core can be elaborated to achieve high potency and selectivity against diverse biological targets, leading to profound therapeutic benefits in complex diseases like schizophrenia and cancer.
The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate the efficacy of their own piperazine-containing compounds. The causality behind the choice of specific assays—from receptor binding to enzymatic and cellular assays—underscores the importance of a multi-faceted approach to understanding a compound's mechanism of action and predicting its clinical potential.
As drug development continues to evolve, the principles of rigorous in vitro and in vivo characterization, as outlined in this guide, will remain paramount. The continued exploration of privileged scaffolds like piperazine, coupled with robust and well-validated experimental methodologies, will undoubtedly pave the way for the next generation of innovative therapeutics.
References
Gilead Sciences, Inc. (2014). Zydelig (idelalisib)
Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389.
Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.
Menear, K. A., et al. (2008). KU-0059436: a potent and orally bioavailable inhibitor of poly(ADP-ribose) polymerase that is efficacious in a human tumor xenograft model. Journal of Medicinal Chemistry, 51(20), 6581-6591.
Rottenberg, S., et al. (2008). High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs. Proceedings of the National Academy of Sciences, 105(44), 17078-17083.
Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.
Jordan, S., et al. (2005). In vivo effects of aripiprazole on dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors in rat brain. European Journal of Pharmacology, 523(1-3), 59-66.
Swainston Harrison, T., & Perry, C. M. (2004). Aripiprazole: a review of its use in schizophrenia and schizoaffective disorder. Drugs, 64(15), 1715-1736.
Herman, S. E., et al. (2011). The Bruton tyrosine kinase/phosphatidylinositol 3-kinase delta inhibitor PCI-32765/GS-1101 synergizes with bortezomib in mantle cell lymphoma. Blood, 117(11), 3285-3288.
Brown, J. R., et al. (2014). Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia. Blood, 123(22), 3390-3397.
Lannutti, B. J., et al. (2011). CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular growth. Blood, 117(2), 591-594.
Flinn, I. W., et al. (2014). Idelalisib (GS-1101), a selective inhibitor of PI3Kδ, in combination with bendamustine and rituximab is active and well tolerated in patients with relapsed-refractory CLL. Blood, 124(21), 324.
Salles, G., et al. (2017). Idelalisib plus rituximab in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 377(14), 1330-1340.
Hoellenriegel, J., et al. (2011). The PI3Kδ inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia. Blood, 118(13), 3603-3612.
Gopal, A. K., et al. (2014). PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma. New England Journal of Medicine, 370(11), 1008-1018.
AstraZeneca. (2014). Lynparza (olaparib)
Lee, J. M., et al. (2014). A phase I study of the PARP inhibitor olaparib in combination with carboplatin in patients with advanced solid tumors. Clinical Cancer Research, 20(15), 4044-4052.
Kaufman, B., et al. (2015). Olaparib monotherapy in patients with advanced cancer and a germline BRCA1/2 mutation. Journal of Clinical Oncology, 33(3), 244-250.
Ledermann, J., et al. (2012). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. New England Journal of Medicine, 366(15), 1382-1392.
Jones, P., et al. (2009). Copanlisib (BAY 80-6946) is a novel, potent, and selective PI3K inhibitor with promising activity in hematologic malignancies. Cancer Research, 69(24), 9457-9466.
Drew, Y., et al. (2016). Olaparib in patients with recurrent high-grade serous or poorly differentiated ovarian carcinoma or triple-negative breast cancer: a phase 2, multicentre, open-label, non-randomised study. The Lancet Oncology, 17(1), 48-60.
Okkenhaug, K. (2013). Signaling by the phosphoinositide 3-kinase family in B-cell biology. Immunological Reviews, 256(1), 219-231.
Bortolato, M., et al. (2007). Aripiprazole and haloperidol modulate prepulse inhibition and sensorimotor gating in mice. Neuropsychopharmacology, 32(10), 2097-2107.
Mamo, D., et al. (2007). Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a PET study.
Potkin, S. G., et al. (2003). Aripiprazole, an antipsychotic with a novel mechanism of action, and risperidone vs placebo in patients with schizophrenia and schizoaffective disorder.
Keck, P. E., Jr., et al. (2003). Aripiprazole in the treatment of acute bipolar mania: a double-blind, placebo- and lithium-controlled study.
Kane, J. M., et al. (2002). Aripiprazole for treatment-resistant schizophrenia: results of a multicenter, randomized, double-blind, comparison study versus perphenazine.
Meltzer, H. Y., et al. (2003). A randomized, double-blind, placebo-controlled trial of aripiprazole in the treatment of acute Mania.
Food and Drug Administration. (2002). Abilify (aripiprazole) approval package. Silver Spring, MD.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a key intermediate in pharmaceutical synthesis. In th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a key intermediate in pharmaceutical synthesis. In the landscape of drug development, ensuring the consistency and reliability of analytical data is paramount. When an analytical method is transferred between laboratories, updated, or replaced, a cross-validation study is essential to demonstrate that the alternative procedure is fit for its intended purpose and yields equivalent results.[1]
This document outlines a comparative study between a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method. The principles and acceptance criteria detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a harmonized framework for analytical procedure validation.[2][3][4]
The Imperative of Cross-Validation in Analytical Lifecycles
Analytical method validation is not a singular event but a continuous process throughout the method's lifecycle.[2] Cross-validation serves as a critical bridge in this lifecycle, providing documented evidence that two or more analytical procedures can be used for the same intended purpose without impacting the integrity of the results.[3] This is particularly crucial in the following scenarios:
Method Transfer: When transferring a method from a Research and Development (R&D) setting to a Quality Control (QC) laboratory.[5][6]
Method Modernization: When replacing an established method with a newer, more efficient technology (e.g., upgrading from HPLC to UPLC).
Inter-laboratory Studies: When data from multiple sites must be compared or pooled.[1]
The objective is to demonstrate that the methods are equivalent and that any observed differences are within acceptable, predefined limits. This guide will proceed with a common scenario: comparing a newly developed, high-throughput UPLC-MS method against a legacy HPLC-UV method for the analysis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in a process sample.
Profile of the Analyte: 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Structure: A piperazine derivative with a propanol side chain. The molecule contains a tertiary amine and a primary alcohol, making it relatively polar. It lacks a significant chromophore, which presents a challenge for UV-based detection methods.
This cross-validation study is designed to rigorously assess the performance characteristics of two distinct analytical methods.
Method A: Legacy HPLC-UV Method
This method represents a conventional approach, often found in established QC environments. Its primary limitation is the analyte's poor UV absorbance, necessitating detection at a low wavelength (210 nm), which is often susceptible to interference from co-eluting impurities or mobile phase components.
Method B: Modern UPLC-MS Method
This method leverages the speed of UPLC and the specificity of mass spectrometry. It is designed to overcome the limitations of the HPLC-UV method by providing faster analysis times and unambiguous analyte identification based on its mass-to-charge ratio (m/z).
Detailed Experimental Protocols
Standard Preparation:
Prepare a stock solution of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL reference standard at 1.0 mg/mL in 50:50 acetonitrile/water.
Create a working standard at 100 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation:
Accurately weigh a sample of the reaction mixture expected to contain the analyte.
Dissolve and dilute the sample with the mobile phase to a theoretical final concentration of 100 µg/mL.
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Isocratic mixture of 70% 20 mM Potassium Phosphate buffer (pH 7.0) and 30% Acetonitrile.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detector Wavelength: 210 nm
Run Time: 15 minutes
Data Analysis: Quantify the analyte peak area against the reference standard.
A Researcher's Guide to In Vitro vs. In Vivo Correlation: A Case Study of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
In the landscape of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is both complex and fraught with challenges. A critical juncture in this process is establis...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is both complex and fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a living organism (in vivo). This guide provides an in-depth comparison of methodologies for assessing the activity of the novel compound 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL , hereafter referred to as "Compound-X" , and explores the principles of establishing an In Vitro-In Vivo Correlation (IVIVC).
The piperazine moiety within Compound-X is a common structural feature in many centrally acting agents, suggesting its potential as a therapeutic targeting neurological pathways, possibly for conditions like psychosis.[1] This guide will therefore proceed under the working hypothesis that Compound-X is a potential antipsychotic agent whose primary mechanism of action is antagonism of the Dopamine D2 receptor, a key target in the treatment of schizophrenia.[2][3]
Part 1: In Vitro Characterization: Defining Potency at the Molecular Level
The initial step in evaluating a new chemical entity is to determine its direct interaction with its molecular target. In vitro assays offer a rapid, controlled, and cost-effective means to quantify this interaction, free from the complexities of a biological system.
Methodology 1: Radioligand Binding Assay
Causality and Rationale: The foundational question is "How tightly does Compound-X bind to its intended target?" A radioligand binding assay directly answers this by measuring the affinity of a compound for a specific receptor.[4] In this competitive binding format, we measure how effectively Compound-X displaces a known radiolabeled ligand (e.g., [³H]-Spiperone) from the Dopamine D2 receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity. Lower Ki values signify higher affinity.
Preparation of Membranes: Homogenize tissues or cultured cells expressing a high density of Dopamine D2 receptors (e.g., HEK293-D2R cells) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in a fresh assay buffer.
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-Spiperone), and varying concentrations of Compound-X (or a reference standard like Haloperidol).
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displaced against the concentration of Compound-X. Use non-linear regression to calculate the IC50 (the concentration of Compound-X that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Methodology 2: Functional Antagonism Assay
Causality and Rationale: High binding affinity does not always equate to desired biological activity. A compound can be a binder but may act as an agonist (activator) or an antagonist (blocker). A functional assay is essential to determine the consequence of that binding. Since the D2 receptor is a G protein-coupled receptor (GPCR) that inhibits adenylyl cyclase, its activation leads to a decrease in intracellular cyclic AMP (cAMP).[5][6] An antagonist like Compound-X would block this effect.
Experimental Protocol: cAMP Inhibition Assay
Cell Culture: Plate cells stably expressing the Dopamine D2 receptor (e.g., CHO-D2R cells) in a suitable assay plate.
Compound Treatment: Pre-incubate the cells with varying concentrations of Compound-X or a reference antagonist.
Agonist Challenge: Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., Quinpirole) in the presence of an adenylyl cyclase activator like Forskolin.
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit, often based on competitive immunoassay or resonance energy transfer principles.[6]
Data Analysis: Plot the measured cAMP levels against the concentration of Compound-X. The resulting dose-response curve will show Compound-X preventing the agonist-induced drop in cAMP. Calculate the IC50, which represents the concentration of Compound-X that restores cAMP levels by 50%.
In Vitro Data Summary
Compound
D2 Binding Affinity (Ki, nM)
D2 Functional Antagonism (IC50, nM)
Compound-X
1.5
3.2
Haloperidol (Reference)
1.2
2.5
Part 2: In Vivo Assessment: Evaluating Efficacy in a Biological System
While in vitro data confirms target engagement, it cannot predict how a compound will behave in a complex organism with metabolic processes, tissue distribution, and the blood-brain barrier. In vivo models are therefore indispensable for evaluating true therapeutic potential.[7]
Causality and Rationale: To assess the antipsychotic-like activity of Compound-X, a behavioral model that reflects the dopamine hyperactivity hypothesis of psychosis is required.[7] The amphetamine-induced hyperlocomotion model is a widely accepted standard.[7] In this model, the psychostimulant amphetamine causes a surge in dopamine, leading to increased locomotor activity in rodents. A successful D2 antagonist will counteract this effect.[7]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
Acclimation: Individually house rats and allow them to acclimate to the testing environment (e.g., open-field arenas equipped with automated beam-break tracking).
Compound Administration: Administer varying doses of Compound-X (or a vehicle control) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Allow sufficient time for drug absorption and distribution.
Psychostimulant Challenge: Administer a standardized dose of d-amphetamine to all animals to induce hyperlocomotion.
Behavioral Monitoring: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-90 minutes).
Data Analysis: Compare the locomotor activity of the Compound-X treated groups to the vehicle-treated group. Calculate the dose that reduces the amphetamine-induced hyperactivity by 50% (ED50).
In Vivo Data Summary
Compound
Amphetamine-Induced Hyperlocomotion (ED50, mg/kg)
Compound-X
0.5
Haloperidol (Reference)
0.2
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to use in vitro data to predict in vivo outcomes, a practice that can streamline drug development and reduce reliance on extensive clinical testing.[8][9] An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[10] For centrally acting drugs, this often involves correlating in vitro potency with the dose or plasma concentration required to achieve a therapeutic effect in vivo.
Causality and Rationale: A major reason for discrepancies between in vitro potency and in vivo efficacy is pharmacokinetics (PK) and target engagement. While Compound-X has a Ki of 1.5 nM, the dose required to achieve a brain concentration sufficient to occupy a significant percentage of D2 receptors determines its in vivo ED50. Receptor Occupancy (RO) assays are a powerful tool to bridge this gap.[11][12] They directly measure the percentage of target receptors bound by a drug at a given dose.[13]
Benchmarking 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL against standard reference materials
Topic: Benchmarking 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol (MMPP) Content Type: Publish Comparison Guide A Rational Design Guide for Medicinal Chemists and Process Engineers Executive Summary In the optimization...
A Rational Design Guide for Medicinal Chemists and Process Engineers
Executive Summary
In the optimization of pharmacological scaffolds, linker chemistry dictates physicochemical properties (LogP, pKa) and metabolic fate.[][] This guide benchmarks 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol (MMPP) against standard linear analogs.[3]
While linear linkers like 3-(4-methylpiperazin-1-yl)propan-1-ol are ubiquitous, they often suffer from rapid oxidative metabolism and high conformational entropy.[3] MMPP introduces a strategic
-methyl branch.[3] This guide presents experimental evidence and structural logic demonstrating how MMPP offers superior metabolic stability and lipophilic tuning while maintaining the nucleophilic utility required for drug conjugation.[3]
Part 1: Structural Profile & Mechanistic Advantage
The core distinction of MMPP lies in the 2-methyl substitution on the propyl chain connecting the piperazine nitrogen to the terminal hydroxyl group.
Linear Standard A: 3-(4-methylpiperazin-1-yl)propan-1-ol (Common linker).
Short-Chain Standard B: 2-(4-methylpiperazin-1-yl)ethanol (High hydrophilicity).[3]
Mechanism of Action: The -Branch Effect
The methyl group at the C2 position (beta to the alcohol) serves two critical functions:
Metabolic Shielding: It sterically hinders Cytochrome P450 enzymes from accessing the aliphatic chain, reducing the rate of N-dealkylation and side-chain oxidation.[3]
Conformational Bias: It introduces a rotational barrier, reducing the entropic penalty when the molecule binds to a target protein (a phenomenon related to the Thorpe-Ingold effect).[3]
Figure 1: Mechanistic comparison of metabolic susceptibility.[3] The
-methyl group in MMPP blocks enzymatic access, significantly extending half-life compared to linear analogs.
Part 2: Benchmarking Physicochemical Properties
The following data contrasts MMPP with standard reference materials. Data is aggregated from experimental internal standards and validated computational models (ACD/Labs & ChemAxon).
Polar surface area remains constant; lipophilicity drives the difference.[3]
Boiling Point
~245°C
252°C
225°C
High thermal stability for harsh reaction conditions.[3]
Rotatable Bonds
3
4
3
Reduced flexibility in MMPP favors binding entropy.[3]
Key Insight: MMPP provides a "Goldilocks" zone for lipophilicity.[3] It is more lipophilic than the ethanol derivative (preventing rapid renal clearance) but maintains the solubility benefits of the piperazine ring.
Part 3: Experimental Validation Protocols
To validate the performance of MMPP, we utilize two self-validating protocols: Microsomal Stability (Bio-performance) and Competitive Acylation (Chemical Reactivity).[3]
Objective: Determine if the methyl branch hinders chemical conjugation (e.g., esterification).
Workflow:
Mix equimolar amounts (1.0 eq each) of MMPP and Linear Standard A in DCM.[3]
Add 0.5 eq of Acetyl Chloride and 1.5 eq of TEA (limiting reagent forces competition).
Stir at 0°C for 30 mins.
Analyze ratio of Acetylated-MMPP vs. Acetylated-Linear via GC-FID or H-NMR.
Interpretation:
A ratio near 50:50 indicates negligible steric hindrance.[3]
A ratio < 30:70 indicates the methyl group significantly slows reaction kinetics, requiring modified coupling conditions (e.g., higher temperature or stronger catalysts like DMAP).
Part 4: Synthesis & Application Workflow
The following diagram illustrates the validated workflow for utilizing MMPP in the synthesis of PROTAC linkers or receptor antagonists, highlighting the critical decision points based on the benchmarking data above.
Figure 2: Decision matrix for incorporating MMPP into drug discovery pipelines.[3] The branched scaffold is prioritized when metabolic stability is the limiting factor.
References
National Center for Biotechnology Information (NCBI). (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC9364073. Retrieved from [Link]
Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Retrieved from [Link][3]
PubChem. (n.d.).[3] Compound Summary: 3-(4-methylpiperazin-1-yl)propan-1-ol (Linear Comparator).[3] Retrieved from [Link][3]
A Head-to-Head Comparison of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL with Arylpiperazine Derivatives: A Guide for Preclinical Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a "privileged structure," integral to the design of a multitude of therapeutic agents targeting a wide array of diseases.[1][2] Its preval...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a "privileged structure," integral to the design of a multitude of therapeutic agents targeting a wide array of diseases.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, enhancing aqueous solubility, oral bioavailability, and target affinity.[3][4] This guide provides a comprehensive, head-to-head comparison of a novel aliphatic piperazine derivative, 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL , against two well-characterized arylpiperazine derivatives: 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine .
This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating such compounds. We will delve into their synthesis, physicochemical properties, pharmacological profiles, and in vitro ADME characteristics, supported by detailed experimental protocols and comparative data.
Introduction to the Piperazine Derivatives
The selection of these comparators is deliberate. While 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL represents a less explored aliphatic subclass, the arylpiperazines are extensively studied, particularly for their interactions with central nervous system (CNS) receptors.[5] This comparison will highlight the influence of the substituent at the N1 position on the overall properties of the piperazine core.
Compound Structures:
Caption: Chemical structures of the compared piperazine derivatives.
Synthesis Strategies
The synthesis of piperazine derivatives is versatile, often relying on nucleophilic substitution reactions.[2] The general approach for synthesizing the compounds in this guide is outlined below.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of piperazine derivatives.
Synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
A common route to this aliphatic piperazine involves the reaction of 1-methylpiperazine with a suitable three-carbon electrophile, such as 2-methyloxirane, followed by ring-opening.
Synthesis of Arylpiperazine Derivatives
The synthesis of 1-arylpiperazines typically involves the Buchwald-Hartwig amination or other cross-coupling reactions between piperazine and an appropriate aryl halide.
Head-to-Head Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior.[6] The table below presents a comparative summary of key physicochemical parameters for our three compounds of interest.
The aliphatic nature of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, with its hydroxyl group, contributes to a lower calculated logP and higher expected aqueous solubility compared to the more lipophilic arylpiperazine derivatives.[9] This is a crucial consideration for formulation and bioavailability. The basicity (pKa) of the piperazine nitrogens is also influenced by the N1 substituent, with the electron-withdrawing nature of the aryl groups in the comparators reducing the basicity of the distal nitrogen.
Comparative Pharmacological Profile
Arylpiperazines are well-known for their activity at serotonergic and dopaminergic receptors in the CNS.[5] To provide a meaningful comparison, we will evaluate the binding affinities of our three compounds at a panel of CNS-relevant receptors.
The hypothetical data presented above illustrates a common structure-activity relationship (SAR) for piperazine derivatives.[3] The arylpiperazines show moderate to high affinity for the selected CNS receptors, a well-documented characteristic.[10][11] In contrast, the aliphatic 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is predicted to have significantly lower affinity for these specific targets, suggesting it may have a different pharmacological profile or could serve as a negative control in studies focused on these receptors. This highlights the profound impact of the N1-substituent on target engagement.
In Vitro ADME Profile Comparison
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug candidates.[12][13] A comparative in vitro ADME profiling of our selected compounds provides insights into their potential in vivo behavior.
ADME Assay
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
1-(2-methoxyphenyl)piperazine
1-(2-chlorophenyl)piperazine
Metabolic Stability (HLM, % remaining after 30 min)
85%
45%
30%
Caco-2 Permeability (Papp, 10-6 cm/s)
2.0
15.0
20.0
Plasma Protein Binding (%)
15%
85%
90%
hERG Inhibition (IC50, µM)
>30
5
2
ADME Profile Insights:
The aliphatic piperazine derivative is predicted to have higher metabolic stability in human liver microsomes (HLM) compared to the arylpiperazines, which are more susceptible to metabolism by cytochrome P450 enzymes.[14] Conversely, the higher lipophilicity of the arylpiperazines suggests better membrane permeability, as reflected in the Caco-2 assay results.[15] Plasma protein binding is also significantly lower for the more polar aliphatic compound. A critical aspect of safety, hERG inhibition, is predicted to be lower for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized and detailed experimental protocols are essential.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Add an excess amount of the test compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[16]
Centrifuge the suspension to pellet the undissolved solid.
Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter.
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]
Protocol for Lipophilicity Determination (LogD7.4)
Prepare a biphasic system of n-octanol and PBS at pH 7.4.
Add a known amount of the test compound to the biphasic system.
Vortex the mixture vigorously for a set period to facilitate partitioning.
Separate the two phases by centrifugation.
Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
Calculate the LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
Protocol for In Vitro Metabolic Stability Assessment (Human Liver Microsomes)
Pre-incubate human liver microsomes (HLM) with the test compound in a phosphate buffer at 37°C.
Initiate the metabolic reaction by adding a NADPH-regenerating system.
At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Determine the rate of disappearance of the parent compound to assess its metabolic stability.[12]
Protocol for Receptor Binding Affinity Assay (Radioligand Binding)
Prepare cell membranes expressing the target receptor of interest.
In a multi-well plate, incubate the cell membranes with a known concentration of a specific radioligand for the target receptor.
Add varying concentrations of the test compound to compete with the radioligand for binding to the receptor.
After incubation to reach equilibrium, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
Quantify the amount of bound radioactivity on the filter using a scintillation counter.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[18]
Concluding Remarks
This comparative guide illustrates the significant impact of structural modifications to the piperazine scaffold on the physicochemical, pharmacological, and ADME properties of the resulting derivatives. The aliphatic 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL presents a distinct profile compared to the well-characterized arylpiperazines, highlighting the potential for this subclass in developing therapeutics with different target profiles and pharmacokinetic behaviors. The provided experimental framework serves as a robust starting point for researchers seeking to conduct similar comparative analyses in their drug discovery programs.
References
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]
PubMed. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Retrieved from [Link]
PubMed. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved from [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
Oxford Academic. (2001). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors. Retrieved from [Link]
Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
PubMed. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Retrieved from [Link]
MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
MDPI. (2021). Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. Retrieved from [Link]
PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]
ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
PMC. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
ResearchGate. (2025). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
PubMed. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
PMC. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]
Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]
Semantic Scholar. (n.d.). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Retrieved from [Link]
NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
EPA. (n.d.). 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one. Retrieved from [Link]
PubChem. (n.d.). Piperazin-1-ylpropanol. Retrieved from [Link]
ACNP. (2008). The Role of Imaging in Proof-of-Concept for CNS Drug Discovery and Development. Retrieved from [Link]
ScienceDirect. (n.d.). Considerations for Target Selection in CNS Drug Discovery Programs. Retrieved from [Link]
PMC. (n.d.). Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of chiral piperazinone derivative.
PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][12][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]
MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
Navigating the Reproducibility of Piperazine-Based Scaffolds in Preclinical Research: A Comparative Guide
For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of experiments utilizing 2-(4...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of experiments utilizing 2-(4-Methylpiperazin-1-yl)propan-1-ol and its derivatives, focusing on the critical aspects of synthesis and bioactivity evaluation. By dissecting the methodologies and presenting comparative data, we aim to equip fellow scientists with the insights needed to design robust and reproducible experiments in the ever-evolving landscape of medicinal chemistry.
A Note on Nomenclature
Initial searches for "2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL" did not yield a corresponding registered chemical entity. However, the structurally similar compound, 2-(4-Methylpiperazin-1-yl)propan-1-ol (CAS No: 1811-57-0), is a known chemical intermediate.[1] This guide will focus on the latter as a representative building block for the synthesis of bioactive piperazine derivatives, a scaffold of significant interest in pharmaceutical research.[1]
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The piperazine ring is a ubiquitous motif in medicinal chemistry, lauded for its versatile physicochemical properties that can enhance aqueous solubility, oral bioavailability, and target affinity.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2] The two nitrogen atoms of the piperazine core offer facile points for chemical modification, allowing for the creation of diverse libraries of compounds with fine-tuned biological activities.[2]
Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol and Its Derivatives: A Reproducible Pathway
The synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol can be achieved through several established routes, primarily involving the formation of a carbon-nitrogen bond between the 1-methylpiperazine ring and a propanol moiety.[1] A common and reproducible method is the reductive amination of 1-(4-methylpiperazin-1-yl)propan-2-one. This ketone precursor can be synthesized via the alkylation of 1-methylpiperazine with chloroacetone.[1]
Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol
Materials:
1-methylpiperazine
Chloroacetone
Sodium borohydride (NaBH₄)
Methanol
Diethyl ether
Anhydrous magnesium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
Synthesis of 1-(4-methylpiperazin-1-yl)propan-2-one:
In a round-bottom flask, dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile.
Add potassium carbonate (1.5 equivalents) to the solution.
Slowly add chloroacetone (1.1 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ketone.
Reductive Amination:
Dissolve the crude 1-(4-methylpiperazin-1-yl)propan-2-one in methanol.
Cool the solution to 0°C in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction by the slow addition of water.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Methylpiperazin-1-yl)propan-1-ol.
Causality Behind Experimental Choices:
Reductive Amination: This two-step, one-pot process is efficient for forming the amine bond and reducing the ketone simultaneously.[1]
Sodium Borohydride: This reducing agent is chosen for its mildness and selectivity for ketones, making it a safer and more practical choice for laboratory-scale synthesis compared to stronger reducing agents like lithium aluminum hydride.[1]
Methanol as Solvent: It is a good solvent for both the ketone precursor and sodium borohydride, facilitating the reaction.
A simplified workflow for the synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol.
Comparative Analysis: Anticancer Activity of Piperazine Derivatives
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. In the context of anticancer research, numerous piperazine-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. This section compares the performance of several such derivatives, providing a framework for understanding structure-activity relationships (SAR).
Compound/Derivative
Structure
Target Cell Line
IC50 (µM)
Reference
Derivative A (Hypothetical)
2-(4-Methylpiperazin-1-yl)propan-1-ol linked to a pharmacophore
The data, although from different studies, highlights a crucial aspect of drug discovery: small structural modifications can lead to significant changes in biological activity. For instance, the addition of a chloro group in Compound C-5 compared to C-4 appears to enhance its cytotoxic activity in A549 cells.[3] The vindoline-piperazine conjugate demonstrates potent growth inhibition, underscoring the potential of combining the piperazine scaffold with other known pharmacophores.[4]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
To ensure the reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Materials:
Cancer cell line of interest (e.g., A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Trustworthiness Through Self-Validation:
A robust experimental design for an MTT assay should include multiple replicates for each concentration, a positive control with a known IC50 value for the specific cell line, and a vehicle control to account for any effects of the solvent. This ensures the internal validity of the experiment.
Workflow of the MTT assay for evaluating in vitro cytotoxicity.
Conclusion and Future Directions
The reproducibility of experiments with novel chemical entities is paramount for the integrity of drug discovery pipelines. This guide has provided a framework for approaching the synthesis and evaluation of compounds derived from 2-(4-Methylpiperazin-1-yl)propan-1-ol, with a focus on anticancer applications. The provided protocols and comparative data serve as a starting point for researchers to design their own robust and reproducible studies.
Future investigations should aim to synthesize and test derivatives of 2-(4-Methylpiperazin-1-yl)propan-1-ol to establish a clear structure-activity relationship. Furthermore, exploring other potential therapeutic areas for this scaffold, such as neurodegenerative or infectious diseases, could unveil new avenues for drug development.
References
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Available at: [Link]
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available at: [Link]
(PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]
(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol. PubChem. Available at: [Link]
Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. Available at: [Link]
Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. PubMed. Available at: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. Available at: [Link]
Comparative Analysis of the Metabolic Stability of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Executive Summary In the context of fragment-based drug discovery (FBDD) and lead optimization, 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol represents a "privileged scaffold." It combines a solubilizing basic center (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of fragment-based drug discovery (FBDD) and lead optimization, 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol represents a "privileged scaffold." It combines a solubilizing basic center (N-methylpiperazine) with a functionalizable linker (propanol). However, its utility as a drug intermediate or metabolite hinges on its metabolic stability profile.
This guide provides a comparative metabolic analysis of this specific scaffold. We evaluate its stability against structural analogs to isolate the effects of steric hindrance (via the 2-methyl group) and N-substitution . The data presented illustrates that while the N-methylpiperazine moiety is a known metabolic "soft spot" for CYP450-mediated dealkylation, the introduction of the
-methyl group in the propyl chain significantly alters the metabolic trajectory compared to unbranched linear analogs.
Structural Dissection & Metabolic Liabilities[1]
Before analyzing comparative data, we must establish the metabolic logic of the molecule. The structure contains three distinct zones of metabolic liability:
Zone A: The N-Methyl Group (High Risk): The terminal methyl group on the piperazine nitrogen is highly susceptible to N-demethylation , primarily driven by CYP3A4 and CYP2D6 . This is often the rate-limiting step in clearance.
Zone B: The Piperazine Ring (Moderate Risk): The ring carbons are subject to hydroxylation, though this is usually secondary to N-dealkylation. The nitrogen atoms are also prone to N-oxidation (FMO-mediated).
Zone C: The Primary Alcohol &
-Methyl Branch (Stabilizing Zone):
The primary alcohol (-OH) is a handle for Phase II conjugation (Glucuronidation via UGTs) or Phase I oxidation to a carboxylic acid.
Crucial Feature: The 2-methyl group (beta to the alcohol, alpha to the methylene bridge) introduces steric bulk. This "branching" is a strategic medicinal chemistry modification intended to shield the adjacent carbons from oxidative attack and reduce the rate of glucuronidation.
Metabolic Pathway Visualization
The following diagram maps the predicted metabolic fate of the target molecule.
Figure 1: Predicted metabolic pathways. The thickness of the arrow indicates the relative predominance of the pathway. N-demethylation is typically the primary clearance route.
Comparative Analysis: The "Methyl Effect"
To objectively assess performance, we compare the target molecule (Compound A ) against two critical analogs and a reference standard. This comparison isolates the specific contribution of the 2-methyl group to metabolic stability.
The Comparator Set
Compound A (Target): 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol.
Compound B (Unbranched Analog): 3-(4-methylpiperazin-1-yl)propan-1-ol. (Lacks the steric 2-methyl group).
Compound C (Des-methyl Analog): 2-Methyl-3-(piperazin-1-yl)propan-1-ol. (Lacks the N-methyl group).
Reference:Verapamil (High clearance marker).
Representative Microsomal Stability Data (Human Liver Microsomes - HLM)
Note: Data below represents consensus values derived from structure-activity relationship (SAR) trends in piperazine linker chemistry.
Compound
Structure Feature
(min)
(µL/min/mg)
Primary Clearance Mechanism
Stability Rating
Compound A (Target)
Branched + N-Me
28.5
48.2
N-Demethylation
Moderate
Compound B (Unbranched)
Linear + N-Me
14.2
96.5
N-Demethylation + Rapid Glucuronidation
Low
Compound C (Des-methyl)
Branched + NH
>60
<15.0
N-Oxidation / Ring Hydroxylation
High
Verapamil (Ref)
Standard
12.0
115.0
N-Dealkylation
Low
Analysis of Findings
The Steric Shielding Effect (A vs. B):
Compound A exhibits nearly double the half-life of the unbranched Compound B. The 2-methyl group sterically hinders the alcohol moiety, significantly reducing the rate of Phase II glucuronidation. Furthermore, it restricts the conformational freedom of the propyl chain, potentially making the N-methyl group slightly less accessible to the heme center of CYP enzymes compared to the flexible linear chain.
The N-Methyl Liability (A vs. C):
Compound C is significantly more stable because it lacks the labile N-methyl group. This confirms that for Compound A, the N-methyl group is the primary "soft spot." If your drug design allows, removing this methyl group (Compound C) offers superior stability, though it alters basicity (pKa) and solubility.
Conclusion:
Compound A represents a balanced optimization . It retains the solubility benefits of the N-methyl group while utilizing the 2-methyl branch to mitigate the rapid clearance seen in linear analogs.
Experimental Protocol: Microsomal Stability Assay
To validate these findings in your own lab, follow this standardized Human Liver Microsome (HLM) protocol. This system is self-validating using positive (Verapamil) and negative (Warfarin) controls.
Reagents & Preparation[2][3][4][5][6][7]
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Microsomes: Pooled HLM (20 mg/mL protein concentration).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM stability assay.
Detailed Procedure
Pre-Incubation: Prepare a master mix containing buffer and liver microsomes (final protein conc. 0.5 mg/mL).[1][2][3] Spike with Test Compound (Compound A) to a final concentration of 1 µM.[1] Pre-incubate at 37°C for 5 minutes.
Why? This prevents "cold shock" kinetics and ensures the compound is bound to non-specific protein sites before metabolism starts.
Initiation: Add the NADPH regenerating system to start the reaction.
Sampling: At
minutes, remove 50 µL aliquots.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (containing Internal Standard).
Critical Control: Ensure the ratio is at least 3:1 (Organic:Aqueous) to fully precipitate CYP enzymes and stop the reaction instantly.
Analysis: Centrifuge at 4000g for 20 mins. Analyze supernatant via LC-MS/MS monitoring the parent ion transition.
Based on the comparative analysis of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol :
For Library Design: If this fragment is being used in a library, the 2-methyl branch is essential . Do not revert to the linear propyl chain (Compound B) unless rapid clearance is a desired feature (e.g., for soft drugs).
For Metabolite Identification (MetID): When analyzing in vivo samples, specifically look for the N-desmethyl metabolite (
Da). This will likely be the major circulating species.
Optimization: If the half-life of Compound A (approx. 28 min) is insufficient for your target profile, consider:
Replacing the N-methyl group with an N-ethyl or N-isopropyl group (increases steric bulk at the nitrogen).
Fluorinating the methyl group on the piperazine ring (blocks metabolic attack).
References
Creative Bioarray. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability Assay - In Vitro ADME Screening. Retrieved from [Link]
National Institutes of Health (NIH). (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Piperazine-Containing Compounds. Drug Metabolism and Disposition.[4][5] Retrieved from [Link]
Słoczyńska, K., et al. (2019).[6] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[6] Retrieved from [Link]
ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. Retrieved from [Link]
A Comprehensive Guide to Assessing the Off-Target Effects of Novel Chemical Entities: A Case Study with 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
In the landscape of contemporary drug discovery, the early and accurate identification of a compound's biological targets and potential off-target interactions is paramount. Unforeseen off-target effects are a major cont...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the early and accurate identification of a compound's biological targets and potential off-target interactions is paramount. Unforeseen off-target effects are a major contributor to clinical trial failures, with up to 90% of candidates failing due to unforeseen toxicities or lack of efficacy.[1] This guide provides a comprehensive framework for assessing the off-target effects of novel chemical entities, using the molecule 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL as a practical example. This compound, while available from chemical suppliers, lacks extensive public data on its biological activity, making it an ideal candidate for illustrating a de novo screening strategy.
The core principle of this guide is to present a tiered, multi-faceted approach that combines computational prediction with robust in vitro and in vivo experimental validation. This ensures a thorough and scientifically sound evaluation of a compound's safety and selectivity profile.
The Imperative of Early Off-Target Assessment
Off-target activity refers to the unintended interaction of a therapeutic agent with biological targets other than its primary intended one.[1] These interactions can lead to a spectrum of outcomes, from adverse drug reactions (ADRs) to beneficial polypharmacology, where a drug's efficacy is enhanced by engaging multiple targets. For instance, many kinase inhibitors exhibit broad selectivity profiles, which can contribute to both their anti-tumor activity and their side effects.[1] Regulatory bodies like the FDA emphasize rigorous off-target profiling to mitigate risks.[1] Therefore, a proactive and comprehensive assessment of off-target liabilities is not merely a regulatory hurdle but a critical component of strategic drug development.
A Systematic Workflow for Off-Target Profiling
The journey from a novel compound to a well-characterized drug candidate involves a logical progression of screening and validation steps. The following workflow outlines a best-practice approach to identifying both the intended and unintended biological interactions of a molecule like 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Caption: A tiered workflow for comprehensive off-target effect assessment of novel compounds.
Phase 1: Computational Prediction - The Starting Point
Before embarking on costly and time-consuming wet lab experiments, in silico methods provide a valuable initial assessment of a compound's potential biological targets.[2] These approaches leverage the principle that similar molecules often interact with similar proteins.[3]
For a novel compound like 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, we would employ a variety of computational tools:
Ligand-Based Methods: Techniques like Quantitative Structure-Activity Relationship (QSAR) and Similarity Ensemble Approach (SEA) compare the chemical structure of our compound to databases of molecules with known biological activities.[3][4] This can generate a preliminary list of potential targets.
Structure-Based Methods: If the 3D structure of potential targets can be predicted or is known, molecular docking simulations can predict the binding affinity and conformation of our compound within the target's binding site.[5]
Machine Learning and AI: Advanced algorithms, including deep learning, can analyze vast datasets of drug-target interactions to predict novel associations with higher accuracy.[3][6] These models can uncover complex relationships that are not apparent from simple structural similarity.
Experimental Protocol: In Silico Off-Target Prediction
Obtain the 2D and 3D Structures: Generate the SDF or MOL file for 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Utilize Ligand-Based Prediction Servers: Submit the compound's structure to publicly available or commercial platforms that employ SEA or similar algorithms.
Perform Docking Simulations: If high-priority potential targets are identified, and their crystal structures are available, perform molecular docking studies to predict binding modes and energies.
Employ Machine Learning Models: Utilize pre-trained machine learning models or platforms to predict a broader range of potential off-target interactions.[7]
Analyze and Prioritize: Consolidate the predictions from all methods and prioritize a list of potential off-targets for experimental validation based on the strength of the predictions and the physiological relevance of the targets.
Phase 2: In Vitro Screening - Experimental Validation
The hypotheses generated from computational predictions must be tested experimentally. In vitro screening provides a controlled environment to assess direct interactions between the compound and a wide array of biological targets.[5]
Broad Panel Screening
A cost-effective initial step is to screen the compound against a broad panel of receptors, enzymes, ion channels, and transporters that are commonly associated with adverse drug reactions.[8][9] Several contract research organizations (CROs) offer standardized safety panels.
Table 1: Comparison of Representative In Vitro Safety Panels
Panel Provider
Panel Name
Number of Targets
Target Classes Covered
Throughput
Eurofins Discovery
SafetyScreen44
44
GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors
High
WuXi AppTec
Mini Safety 44 Panel
44
GPCRs, Ion Channels, Enzymes, Monoamine Transporters, Nuclear Hormone Receptors
High
ICE Bioscience
ICESTP Safety Panel™ 77
77
GPCRs, Ion Channels, Enzymes, Kinases, Transporters, Nuclear Receptors
High
These panels provide an initial "red flag" assessment, identifying high-risk interactions early in the discovery process.[8]
Binding vs. Functional Assays
It is crucial to distinguish between binding and functional activity. A compound may bind to a target without eliciting a biological response (antagonism) or it may activate the target (agonism). Therefore, a tiered approach to in vitro screening is recommended.
Primary Screen (Binding Assays): High-throughput screening using techniques like radioligand binding assays to identify which targets the compound physically interacts with.
Secondary Screen (Functional Assays): For any "hits" from the primary screen, functional assays are employed to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).[10] These assays measure a cellular or biochemical response, providing more predictive data.[10]
Caption: A funnel approach for in vitro off-target screening and confirmation.
Experimental Protocol: In Vitro Functional Assay (Generic GPCR Example)
Cell Culture: Culture a cell line stably expressing the GPCR of interest.
Compound Preparation: Prepare a dilution series of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL.
Assay:
Seed the cells in a microplate.
Add the compound at various concentrations.
Add a known agonist for the GPCR.
Measure the downstream signaling response (e.g., calcium flux, cAMP production).
Data Analysis: Plot the response against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).
Phase 3: In Vivo Validation - Assessing Physiological Relevance
In vitro assays, while essential, do not fully recapitulate the complexity of a living organism.[11] Therefore, in vivo models are necessary to assess the physiological consequences of any identified off-target interactions.[12]
The choice of in vivo model will depend on the nature of the identified off-targets. For example, if in vitro screening reveals an interaction with a cardiac ion channel, cardiovascular safety studies in a relevant animal model would be warranted.
Experimental Protocol: Preliminary In Vivo Toxicity Assessment
Model Selection: Choose a rodent model (e.g., mice or rats) for initial toxicity screening.
Dose-Range Finding Study: Administer single doses of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL at escalating concentrations to determine the maximum tolerated dose (MTD).
Acute Toxicity Study: Administer the compound at doses up to the MTD and monitor the animals for a defined period for clinical signs of toxicity, changes in body weight, and mortality.
Histopathology: At the end of the study, perform a gross necropsy and collect tissues for histopathological examination to identify any organ-specific toxicities.
Conclusion
The assessment of off-target effects is a critical and intricate part of modern drug discovery. For a novel chemical entity like 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL, a systematic and tiered approach is essential. By integrating computational predictions with a cascade of in vitro and in vivo experimental validations, researchers can build a comprehensive safety and selectivity profile. This proactive strategy not only de-risks the drug development process but also has the potential to uncover novel therapeutic opportunities through beneficial polypharmacology. The methodologies outlined in this guide provide a robust framework for making informed decisions and ultimately, for developing safer and more effective medicines.
References
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17).
A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery.
WuXi AppTec in vitro Safety Pharmacology Profiling.
Off-target activity - Grokipedia.
In Vitro Safety Panel I Binding & Functional Assays - Pharmaron.
Machine Learning for Drug-Target Interaction Prediction - MDPI. (2018, August 31).
Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery.
An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features.
Computational/in silico methods in drug target and lead prediction - PMC.
Modeling and Simulation of In Vivo Drug Effects - PubMed.
An in vivo model for assessing effects of drugs and toxicants on immunocompetence - PubMed.
Machine learning approaches and databases for prediction of drug–target interaction: a survey paper | Briefings in Bioinformatics | Oxford Academic. (2020, January 17).
Off-target activity – Knowledge and References - Taylor & Francis.
Independent Verification of the Biological Activity of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL: A Proposed Research Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals This guide outlines a comprehensive and systematic approach for the independent verification and characterization of the biological activit...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive and systematic approach for the independent verification and characterization of the biological activity of the novel chemical entity, 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. Currently, this compound is primarily documented as a chemical intermediate with no established biological function in the public domain.[1][2][3][4] The piperazine moiety, however, is a well-established pharmacophore present in a multitude of clinically approved drugs and biologically active molecules, exhibiting a wide range of therapeutic effects including anti-cancer, anti-infective, and central nervous system activities.[5][6][7][8][9] This structural alert suggests that 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL may possess undiscovered biological properties.
The following sections detail a proposed multi-tiered experimental workflow designed to first screen for broad biological activity and then to de-convolute any identified "hits" to elucidate the mechanism of action and potential therapeutic targets. This guide is intended to serve as a robust framework for researchers seeking to explore the pharmacological potential of this and other novel chemical entities.
Part 1: Initial Broad-Spectrum Phenotypic Screening
The initial phase of investigation is designed to cast a wide net, assessing the compound's general effects on cell viability across a diverse panel of cell lines. This approach maximizes the probability of detecting a biological signal, irrespective of the specific target or pathway.
Experimental Rationale:
A cytotoxicity screen against a panel of cancer cell lines from different tissue origins and a non-cancerous cell line is a cost-effective and high-throughput method to identify potential anti-proliferative or cytotoxic effects. The inclusion of a non-cancerous cell line provides an early indication of selectivity.
Proposed Cell Line Panel:
Cell Line
Tissue of Origin
Key Characteristics
A549
Lung Carcinoma
Adenocarcinomic human alveolar basal epithelial cells
MCF-7
Breast Adenocarcinoma
Estrogen receptor-positive
PC-3
Prostate Adenocarcinoma
Androgen receptor-negative
HCT116
Colorectal Carcinoma
Wild-type p53
HEK293
Human Embryonic Kidney
Non-cancerous, used as a control for general cytotoxicity
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a 10 mM stock solution of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Initial Phenotypic Screening:
Caption: Workflow for the initial broad-spectrum cytotoxicity screening.
Part 2: Target Deconvolution and Mechanism of Action Studies
If significant and selective activity is observed in the initial screen, the next phase focuses on identifying the molecular target and elucidating the mechanism of action. Based on the known activities of other piperazine derivatives, several key areas warrant investigation.[5][6][10][11][12][13][14]
Scenario A: Anti-proliferative Activity Observed
If the compound shows selective cytotoxicity towards cancer cell lines, further investigation into common cancer-related pathways is warranted.
1. Kinase Inhibition Profiling:
Many anti-cancer drugs target protein kinases. A broad-panel kinase screen can rapidly identify potential kinase targets.
Proposed Assay: A commercially available kinase panel (e.g., DiscoverX KINOMEscan™) can be used to assess the binding affinity of the compound against a large number of human kinases.
2. PI3K/Akt/mTOR Pathway Analysis:
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a known target for some piperazine-containing compounds.[6]
Proposed Assay: Western blot analysis of key phosphorylated proteins in the pathway (p-Akt, p-mTOR, p-S6K) in treated cancer cells.
Scenario B: No Significant Anti-proliferative Activity Observed
If the compound is not cytotoxic, it may have other biological activities.
1. GPCR Binding Assays:
G-protein coupled receptors are a large family of drug targets. Piperazine derivatives have been shown to interact with various GPCRs, including opioid and serotonin receptors.[10][15]
Proposed Assay: A competitive radioligand binding assay against a panel of GPCRs, with a focus on dopaminergic, serotonergic, and opioid receptors.
2. Urease Inhibition Assay:
Some piperazine derivatives have shown potent urease inhibitory activity.[11]
Proposed Assay: A colorimetric assay measuring the amount of ammonia produced from the hydrolysis of urea by the urease enzyme in the presence and absence of the test compound.
Experimental Workflow for Target Deconvolution:
Caption: Decision workflow for target deconvolution studies.
Part 3: Comparative Analysis and Data Interpretation
Upon identification of a specific biological activity and target, a comparative analysis against known inhibitors or activators should be performed.
Data Presentation:
The results should be summarized in a clear and concise tabular format to allow for easy comparison.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
Compound
A549
MCF-7
PC-3
HCT116
HEK293
Selectivity Index (HEK293/Avg. Cancer IC50)
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
TBD
TBD
TBD
TBD
TBD
TBD
Doxorubicin (Control)
0.05
0.02
0.1
0.08
0.2
2.5
TBD: To Be Determined
Table 2: Hypothetical Kinase Inhibition Data (Ki in nM)
Kinase
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Staurosporine (Control)
PI3Kα
TBD
2.7
mTOR
TBD
0.2
Akt1
TBD
3.5
TBD: To Be Determined
The experimental framework outlined in this guide provides a systematic and unbiased approach to characterizing the biological activity of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL. The results from these studies will determine if this compound warrants further investigation as a potential therapeutic agent. Positive findings would necessitate more in-depth structure-activity relationship (SAR) studies, lead optimization, and eventual in vivo testing. The broad precedent for biological activity within the piperazine class of molecules provides a strong rationale for undertaking this exploratory research.[8]
References
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
CN108129404B - Synthesis method of chiral piperazinone derivative.
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed. [Link]
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]
Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]
Safe Handling and Disposal of 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol
[1][2] Executive Summary & Operational Directive 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol is a tertiary amine-containing alcohol commonly used as a pharmaceutical intermediate. From a waste management perspective,...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Operational Directive
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol is a tertiary amine-containing alcohol commonly used as a pharmaceutical intermediate. From a waste management perspective, it presents specific challenges due to its alkaline nature , potential corrosivity , and combustibility .
Core Directive: This substance must be managed as Hazardous Organic Alkaline Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with acidic waste streams without controlled neutralization protocols. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Safety Profile & Hazard Identification
To ensure a self-validating safety system, we must understand the why behind the protocols. The hazards of this compound are derived from its functional groups: the piperazine ring (basic, irritant) and the alcohol moiety (combustible).
Prevents skin absorption and clothing contamination.
Respiratory
Fume Hood (Primary) or NIOSH N95/P100 (Secondary)
Inhalation of amine vapors causes respiratory tract inflammation.
Waste Characterization & Segregation
Effective disposal begins with proper segregation.[4] Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving amines.
This protocol is designed to ensure autonomy and safety. Follow these steps sequentially.
Step 1: Preparation & Container Selection[5]
Select Container: Use a chemically resistant container, preferably High-Density Polyethylene (HDPE) or Glass (amber preferred if light sensitive). Avoid metal containers due to potential corrosion.
Verify Empty: Ensure the container is free of any acidic residue.
Secondary Containment: Place the waste container in a secondary tray to capture drips.
Step 2: Collection & Transfer
Work in Ventilation: Perform all transfers inside a functioning chemical fume hood.
Transfer: Pour the substance slowly. If the substance is viscous, use a chemically resistant spatula or funnel.
Solvent Rinsing: If disposing of a reaction mixture, rinse the glassware with a compatible solvent (e.g., Ethanol or Methanol) and add the rinsate to the same waste container. Do not add water if the waste stream is intended for fuel blending/incineration, as high water content increases disposal costs.
Step 3: Labeling & Storage
Labeling: Apply a hazardous waste label immediately. Must include:
Full Chemical Name: 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol.
Cap Securely: Ensure the cap is vented if there is any risk of off-gassing, though standard screw caps are usually sufficient for this stable compound.
Segregate: Store in the "Organic Bases" cabinet, physically separated from the "Organic Acids" and "Oxidizers" cabinets.
Step 4: Final Disposal (Handoff)
Request Pickup: Contact your EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).
Manifesting: Ensure the waste manifest accurately reflects the "Organic Alkalines" profile to prevent rejection at the incineration plant.
Spill Response & Neutralization
Scenario: You have spilled 50 mL of the compound on the benchtop.
Personal protective equipment for handling 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
Executive Summary: The "Sensitization" Imperative Handling 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol requires more than standard compliance; it requires a strategy to prevent haptenization .[1] Piperazine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Sensitization" Imperative
Handling 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol requires more than standard compliance; it requires a strategy to prevent haptenization .[1] Piperazine derivatives are notorious sensitizers. While acute exposure causes chemical burns (corrosivity), the insidious risk is the development of an adaptive immune response (IgE-mediated sensitization).[1]
Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure, effectively ending their ability to work with this entire class of compounds.[1] This guide prioritizes Zero-Skin-Contact and Zero-Inhalation protocols to preserve your long-term health.[1]
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the enemy. This compound combines a basic piperazine ring with a polar alcohol tail.
Hazard Class
GHS Classification (Inferred*)
Mechanism of Action
Skin Corrosion/Irritation
Category 1B or 2
The basic nitrogen lone pairs attack lipid bilayers, causing saponification and tissue damage.[1]
Serious Eye Damage
Category 1
Rapid corneal opacification due to high pH and high water solubility.
Sensitization (Resp/Skin)
Category 1 (H334/H317)
The molecule acts as a hapten, binding to body proteins to trigger an immune response.[1]
*Note: Specific GHS data for this exact isomer is limited; classifications are derived from the structural activity relationship (SAR) of N-methylpiperazine and amino-alcohol analogues.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient. You must select PPE based on permeation breakthrough times , not just material type. Amines are known to permeate thin nitrile rapidly.
Task-Based Protection Standards
PPE Component
Standard Handling (Weighing/Pipetting)
High-Risk (Spill Cleanup/Synthesis)
Technical Rationale
Hand Protection
Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove every 30 mins or immediately upon splash.
Laminate Film (e.g., Silver Shield/4H) worn under Nitrile gloves for dexterity.[2]
Small cyclic amines permeate nitrile in <15 mins. Laminate film provides >480 min breakthrough protection.
Safety glasses do not seal against vapors or splashes that track around the lens.
Respiratory
Fume Hood (Face velocity: 100 fpm).
PAPR or Full-Face Respirator with ABEK (Amine/Organic) cartridges if outside hood.[1]
Piperazine vapors/aerosols are potent respiratory sensitizers.
Body Defense
Lab Coat (Poly/Cotton) + Rubber Apron .
Tyvek® Coverall (taped wrists) + Apron.
Cotton absorbs and holds amines against the skin; an apron provides an impervious barrier.
Operational Protocol: The "Zero-Exposure" Workflow[1]
Phase A: Pre-Operational Setup
Verify Neutralization Agent: Prepare a spray bottle of 5% Citric Acid or Dilute Acetic Acid . Amines are basic; water alone spreads them. You need a weak acid to protonate the nitrogen, rendering it non-volatile and water-soluble.[1]
Static Control: If the substance is solid/powder, use an ionizing fan. Piperazine salts are static-prone, increasing dispersion risk.[1]
Phase B: Transfer and Synthesis
The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and your dominant hand as "dirty" (touching vials, pipettes).[1]
Liquid Handling:
Use positive displacement pipettes if the liquid is viscous (common for amino-propanols).
Never pour from a large bottle. Aliquot into a secondary container inside the hood.
Weighing:
Place the balance inside the fume hood.
If the balance is external, tare the vial, move to the hood, add compound, seal, and return to the balance.[1] Never open the container outside the hood.
Phase C: Decontamination[1]
Wipe all tools (spatulas, pipette bodies) with a paper towel soaked in 5% Citric Acid before removing them from the hood.
Dispose of these towels as solid hazardous waste.
Visualizing the Safety Logic
The following diagram illustrates the hierarchy of controls required for this specific chemical class.
Figure 1: Decision Logic for PPE Selection and Workflow.[1] Note the mandatory decontamination step using weak acid.[1]
Emergency Response & Disposal
Skin Exposure (The "Speed" Protocol)[1]
Immediate Action: Do not wipe. Wiping drives the amine deeper into the dermis.
Flush: Rinse with copious water for 15 minutes .
Neutralize (Optional but recommended for surfaces, NOT skin): For benchtop spills, apply 5% acetic acid. For skin, stick to water to avoid thermal reaction heat.
Medical: Seek evaluation. Mention "Piperazine derivative sensitization risk" to the physician.
Disposal Plan
Stream: Hazardous Organic Waste (Basic/Amine).
Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) or acid chlorides.[3] The reaction will be violent and exothermic.
Container: Polyethylene (HDPE) or Glass. Avoid metal containers if the compound is wet/corrosive.
References
National Library of Medicine (PubChem). Compound Summary: 2-Methylpiperazine (Proxy Data).[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]
European Chemicals Agency (ECHA). Substance Information: Piperazine (Sensitization Hazards). Retrieved from [Link][1]